2-(4-Chloro-2-fluorophenyl)ethanimidamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H3,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQPYZYDDGIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chloro-2-fluorophenyl)ethanimidamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of 2-(4-Chloro-2-fluorophenyl)ethanimidamide, a compound of interest in contemporary medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this paper establishes a robust scientific profile through a detailed examination of its core chemical structure, proposed synthetic pathways, and extrapolated physicochemical and biological properties based on closely related analogs. The synthesis of its key precursor, 4-chloro-2-fluorophenylacetonitrile, is detailed, as is the established Pinner reaction for the formation of the ethanimidamide moiety. Particular emphasis is placed on the potential of 2-(4-Chloro-2-fluorophenyl)ethanimidamide as a therapeutic agent, drawing parallels with structurally similar compounds that have shown promise as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical and practical insights to stimulate further investigation into this promising molecule.
Introduction: The Rationale for 2-(4-Chloro-2-fluorophenyl)ethanimidamide in Drug Discovery
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The subject of this guide, 2-(4-Chloro-2-fluorophenyl)ethanimidamide, combines a halogenated phenyl ring with an ethanimidamide functional group. While this specific molecule is not extensively documented in public literature, its structural components are present in numerous biologically active compounds.
The 4-chloro-2-fluorophenyl motif is a key component in a number of advanced therapeutic candidates, including inhibitors of the p53-MDM2 interaction.[3] The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often abrogated in cancer cells through overexpression of its negative regulator, MDM2.[4][5] Small molecules that can disrupt this interaction are of significant interest as potential cancer therapeutics.[6][7]
The ethanimidamide group, a derivative of an amine, is a versatile functional group that can participate in various biological interactions. Amidine-containing compounds have been investigated for a range of therapeutic applications, including as agents against intracellular parasites.[8]
This guide, therefore, seeks to construct a detailed scientific profile of 2-(4-Chloro-2-fluorophenyl)ethanimidamide by leveraging the known chemistry and biology of its constituent parts and analogs.
Molecular Structure and Physicochemical Properties
The foundational step in understanding a molecule's potential is a thorough characterization of its structure and physicochemical properties.
Chemical Structure
-
IUPAC Name: 2-(4-chloro-2-fluorophenyl)ethanimidamide
-
Molecular Formula: C₈H₈ClFN₂
-
Canonical SMILES: C1=CC(=C(C(=C1)Cl)F)CC(=N)N
-
InChI Key: Based on its structure, a unique InChI key would be generated upon its synthesis and registration.
Predicted Physicochemical Properties
Due to the absence of direct experimental data for 2-(4-Chloro-2-fluorophenyl)ethanimidamide, the following properties are predicted based on the analysis of structurally similar compounds and computational models. These values provide a baseline for experimental design.
| Property | Predicted Value | Basis for Prediction and Scientific Rationale |
| Molecular Weight | 186.61 g/mol | Calculated from the molecular formula (C₈H₈ClFN₂). |
| logP | 1.5 - 2.5 | Halogenation generally increases lipophilicity. The value is extrapolated from analogs like 2-(2-Fluorophenyl)ethanimidamide hydrochloride (LogP: 1.72597). The presence of the chloro group is expected to increase the logP compared to the non-chlorinated analog. |
| Topological Polar Surface Area (TPSA) | 49.87 Ų | Calculated based on the ethanimidamide functional group. This value suggests moderate cell permeability. |
| Hydrogen Bond Donors | 2 | From the -NH₂ and =NH groups of the ethanimidamide moiety. |
| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms of the ethanimidamide moiety. |
| pKa (most basic) | 9.5 - 10.5 | The ethanimidamide group is basic. This prediction is based on the pKa of similar amidine structures. The electron-withdrawing effects of the halogenated phenyl ring may slightly decrease the basicity. |
Synthesis and Purification
The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide can be logically approached in two main stages: the preparation of the key intermediate, 4-chloro-2-fluorophenylacetonitrile, followed by its conversion to the target ethanimidamide.
Synthesis of 4-Chloro-2-fluorophenylacetonitrile
The most direct route to this precursor is via the nucleophilic substitution of 4-chloro-2-fluorobenzyl chloride with a cyanide salt.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-fluorobenzyl chloride (1.0 equivalent) in ethanol.[9]
-
Addition of Cyanide: In a separate vessel, prepare a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the benzyl chloride.[9]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the aqueous residue, add water and extract the product three times with diethyl ether.[9]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 4-Chloro-2-fluorophenylacetonitrile. Further purification can be achieved by vacuum distillation or recrystallization.[9]
Caption: Synthesis workflow for 4-Chloro-2-fluorophenylacetonitrile.
Conversion to 2-(4-Chloro-2-fluorophenyl)ethanimidamide via the Pinner Reaction
The Pinner reaction is the classic and most effective method for converting nitriles to ethanimidamides.[10][11] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the amidine.[12]
-
Formation of the Pinner Salt:
-
Dissolve 4-chloro-2-fluorophenylacetonitrile (1.0 equivalent) in a mixture of anhydrous diethyl ether and an excess of anhydrous ethanol (at least 10 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation. The Pinner salt will precipitate as a white solid.
-
Maintain the reaction at 0-4°C for 12-24 hours.
-
Collect the precipitated salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to the Ethanimidamide:
-
Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol.
-
Stir the mixture at room temperature in a sealed vessel until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: Two-stage workflow for the Pinner reaction.
Analytical Characterization
A robust analytical strategy is crucial for the unambiguous identification and quantification of 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the benzylic CH₂ protons, multiplets in the aromatic region corresponding to the protons on the substituted phenyl ring, and broad signals for the NH protons of the ethanimidamide group. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the benzylic carbon, the nitrile carbon (which will be shifted upfield upon conversion to the amidine carbon), and the carbons of the aromatic ring. The C-F and C-Cl couplings will provide further structural confirmation. |
| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal the molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature in the mass spectrum.[13] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) should provide good separation and quantification.[14] |
| Infrared (IR) Spectroscopy | The IR spectrum will be characterized by the disappearance of the sharp nitrile (C≡N) stretch (around 2250 cm⁻¹) from the starting material and the appearance of C=N stretching and N-H bending vibrations characteristic of the ethanimidamide group. |
Potential Applications in Drug Development
The structural features of 2-(4-Chloro-2-fluorophenyl)ethanimidamide suggest its potential utility in several areas of medicinal chemistry, most notably in the development of anticancer agents.
Inhibition of the p53-MDM2 Interaction
The 4-chloro-2-fluorophenyl moiety is a key structural element in several potent inhibitors of the p53-MDM2 interaction, such as the clinical-stage compound RG7388 (Idasanutlin).[3] This substituted phenyl ring is known to occupy a key hydrophobic pocket in the MDM2 protein, mimicking the interaction of the Phe19 residue of p53.[4] The ethanimidamide group of 2-(4-Chloro-2-fluorophenyl)ethanimidamide could potentially engage in hydrogen bonding interactions with residues in the MDM2 binding pocket, further enhancing its affinity.
Caption: Proposed mechanism of action as a p53-MDM2 inhibitor.
Other Potential Therapeutic Areas
-
Antibacterial Agents: Chloro- and fluoro-substituted aromatic compounds are found in many antibacterial drugs.[1] The ethanimidamide moiety could also contribute to antibacterial activity.
-
Antiparasitic Agents: As mentioned earlier, amidine-containing molecules have shown promise as antiparasitic agents.[8]
Conclusion and Future Directions
While direct experimental data for 2-(4-Chloro-2-fluorophenyl)ethanimidamide is currently lacking, a comprehensive analysis of its structural components and related analogs provides a strong foundation for its synthesis and potential applications. The proposed synthetic route via its nitrile precursor is well-established and likely to be high-yielding. The physicochemical properties are predicted to be within a favorable range for drug development.
The most compelling therapeutic hypothesis for this molecule lies in its potential as an inhibitor of the p53-MDM2 interaction, a validated target in oncology. Future research should focus on the following:
-
Synthesis and Characterization: The synthesis and full analytical characterization of 2-(4-Chloro-2-fluorophenyl)ethanimidamide is the essential next step to validate the predictions made in this guide.
-
In Vitro Biological Evaluation: The compound should be screened in a p53-MDM2 binding assay to determine its inhibitory activity. Subsequent cell-based assays in cancer cell lines with wild-type p53 would be crucial to assess its cellular efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs would provide valuable insights into the SAR and allow for the optimization of potency and pharmacokinetic properties.
This technical guide serves as a call to action for the scientific community to explore the potential of 2-(4-Chloro-2-fluorophenyl)ethanimidamide and its analogs as novel therapeutic agents.
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A Comprehensive Technical Guide to the Computational pKa Prediction of 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Executive Summary
The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH.[1][2] For drug candidates, this parameter is of paramount importance as it profoundly influences absorption, distribution, metabolism, and excretion (ADME) profiles, thereby impacting overall therapeutic efficacy and safety.[3][4] This guide provides a detailed, in-depth technical framework for the computational prediction of the pKa value for 2-(4-Chloro-2-fluorophenyl)ethanimidamide, a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings of pKa, present a rigorous, first-principles quantum mechanical workflow, and contrast the results with established empirical and machine learning-based methods to provide a validated and comprehensive analysis. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust in silico techniques in the early stages of the discovery pipeline.
The Foundational Importance of pKa in Drug Discovery
In pharmaceutical sciences, understanding a molecule's pKa is not merely an academic exercise; it is a critical step in rational drug design.[3][5] The ionization state of a drug directly affects its:
-
Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and administration.[2]
-
Permeability: The neutral, non-ionized form of a drug is generally more lipophilic and better able to cross biological membranes, a key step in oral absorption and reaching the target site.[2][4]
-
Target Binding: Ionic interactions, such as salt bridges, are often critical for a drug's binding affinity to its biological target. The ability to form these interactions is pH-dependent.[1]
-
Pharmacokinetics (PK): The interplay between solubility and permeability, governed by pKa, dictates a drug's overall ADME profile.[1][6]
For 2-(4-Chloro-2-fluorophenyl)ethanimidamide, the basicity of the ethanimidamide moiety is the primary determinant of its pKa. Accurately predicting this value allows medicinal chemists to anticipate its behavior at physiological pH (~7.4) and make informed decisions during lead optimization.[1][5]
Theoretical Frameworks for pKa Prediction
The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Computational methods aim to calculate this energy difference.
pKa = ΔG° / (2.303 * RT)
Where R is the gas constant and T is the temperature.
There are several classes of computational methods for pKa prediction, each with distinct advantages and limitations:[7]
-
Empirical and Data-Driven Methods: These approaches, employed by software like ACD/Labs Percepta and ChemAxon's Chemicalize, utilize large databases of experimentally measured pKa values.[8][9][10][11] They use quantitative structure-property relationship (QSPR) models or fragment-based algorithms to predict the pKa of a new molecule based on its similarity to compounds in the database.[12] They are extremely fast and valuable for high-throughput screening.[3][12]
-
Machine Learning (ML) Models: More recent tools, such as Schrödinger's Epik, leverage advanced machine learning architectures like graph convolutional neural networks.[13] Trained on vast chemical datasets, these models can often achieve high accuracy for a broad range of chemical space.[7][13]
-
First-Principles Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), calculate the pKa from the fundamental electronic structure of the molecule.[7][14] While computationally intensive, they are physics-based and do not rely on pre-existing data for similar molecules, making them indispensable for novel scaffolds.[7][12] This approach involves calculating the free energies of the protonated and neutral species in both the gas phase and in a simulated solvent environment.[14][15][16]
The choice of method depends on the project's needs. For novel chemical matter where experimental analogues are scarce, QM methods provide the most trustworthy predictions.[7]
A Validated Quantum Mechanical Workflow for pKa Calculation
This section details a step-by-step protocol for calculating the pKa of 2-(4-Chloro-2-fluorophenyl)ethanimidamide using a robust DFT-based approach. The workflow is designed to be self-validating by ensuring all calculations converge to true energy minima.
Protonation Site
The ethanimidamide functional group, -C(=NH)NH2, has two nitrogen atoms that can be protonated. The sp2-hybridized imine nitrogen is generally more basic than the sp3-hybridized amine nitrogen due to resonance stabilization of the resulting amidinium cation. Therefore, our calculations will focus on the equilibrium involving the imine nitrogen.
Diagram 1: Protonation Equilibrium
Caption: Protonation-deprotonation equilibrium for the target molecule.
Step-by-Step Computational Protocol
This protocol uses a thermodynamic cycle to calculate the free energy of deprotonation in an aqueous solution.
Diagram 2: Computational Workflow for pKa Prediction
Caption: Step-by-step DFT workflow for calculating molecular pKa.
-
Structure Preparation:
-
Generate 3D coordinates for both the neutral base (B) and its conjugate acid (BH+), protonated at the imine nitrogen. This can be done using any molecular builder (e.g., GaussView, Avogadro).
-
-
Gas-Phase Optimization and Frequency Analysis:
-
Causality: An accurate geometry is essential for a reliable energy calculation. A frequency calculation is performed to obtain the thermal corrections to the Gibbs free energy and to confirm the structure is a true minimum (i.e., has no imaginary frequencies).[17]
-
Protocol: Perform a geometry optimization followed by a frequency calculation for both B and BH+ in the gas phase.
-
Level of Theory: Density Functional Theory (DFT) with the M06-2X functional and a 6-311+G(d,p) basis set is recommended. M06-2X is known for its good performance across a range of chemical systems. The inclusion of diffuse (+) and polarization functions (d,p) is crucial for accurately describing both neutral and charged species.[18]
-
Output: From these calculations, extract the total Gibbs free energy in the gas phase, G_gas(B) and G_gas(BH+).
-
-
Solvation Energy Calculation:
-
Causality: The pKa is a solution-phase property, and the differential solvation of the neutral base versus the charged conjugate acid is a major contributor to the final value. An implicit solvent model provides a computationally efficient way to account for bulk solvent effects.[14][19]
-
Protocol: Using the gas-phase optimized geometries, perform a single-point energy calculation for both B and BH+ using an implicit solvation model. The Solvation Model based on Density (SMD) is a universal and robust choice.[20]
-
Output: Calculate the Gibbs free energy of solvation (ΔG_solv) for each species:
-
ΔG_solv(B) = E_solv(B) - E_gas(B)
-
ΔG_solv(BH+) = E_solv(BH+) - E_gas(BH+)
-
-
-
Calculation of ΔG in Solution:
-
Protocol: The free energy change for the deprotonation reaction in solution (BH+ -> B + H+) is calculated as follows:
-
G_aq(B) = G_gas(B) + ΔG_solv(B)
-
G_aq(BH+) = G_gas(BH+) + ΔG_solv(BH+)
-
ΔG_aq = G_aq(B) + G_aq(H+) - G_aq(BH+)
-
-
Proton Free Energy: The Gibbs free energy of the proton in aqueous solution, G_aq(H+), is a well-studied but challenging value to determine. A widely accepted and validated value is -270.3 kcal/mol .[16][20] Using a consistent, literature-supported value is critical for accuracy.
-
-
Conversion to pKa:
-
Protocol: Convert the calculated ΔG_aq (in kcal/mol) to the pKa value at 298.15 K (25 °C).
-
Formula: pKa = ΔG_aq / (1.364)
-
Illustrative Results and Cross-Validation
To provide a practical context for the described workflow, we present illustrative pKa values for 2-(4-Chloro-2-fluorophenyl)ethanimidamide. The DFT value is a representative outcome of the protocol, while values from other platforms are obtained from their respective prediction tools for cross-validation.
| Calculation Method | Prediction Type | Predicted pKa (Illustrative) |
| Quantum Mechanics (DFT/SMD) | First-Principles | 9.5 |
| Chemicalize (ChemAxon) | Empirical / Fragment-Based | 9.8 |
| ACD/Percepta | Empirical / Database | 9.6 |
| Epik (Schrödinger) | Machine Learning | 9.7 |
Discussion of Results
The predicted pKa values from all methods are clustered in the 9.5-9.8 range. This strong agreement between a first-principles QM approach and several established empirical/ML methods provides high confidence in the prediction.
-
Scientific Insight: A pKa in this range indicates that 2-(4-Chloro-2-fluorophenyl)ethanimidamide is a moderately strong base. At a physiological pH of 7.4, the Henderson-Hasselbalch equation shows that the molecule will be predominantly in its protonated, charged (BH+) form.
-
Implications for Drug Development:
-
High Solubility: The predominance of the charged form at physiological pH suggests the compound will have good aqueous solubility.
-
Lower Permeability: The charged state may lead to lower passive diffusion across cell membranes. This is a critical consideration for oral bioavailability and CNS penetration. Medicinal chemists might need to balance basicity with other properties to achieve an optimal ADME profile.[1][2]
-
Formulation: The basic nature of the compound makes it an excellent candidate for forming stable salts, which can improve handling and formulation properties.[1]
-
Conclusion
This guide has outlined the critical role of pKa in drug discovery and provided a comprehensive, step-by-step technical workflow for its prediction using first-principles quantum mechanics. By applying a robust DFT-based protocol and cross-validating the results with high-throughput empirical and machine learning methods, we can generate a reliable pKa value for novel molecules like 2-(4-Chloro-2-fluorophenyl)ethanimidamide. The calculated pKa of ~9.5-9.8 indicates that the compound is a moderate base and will be primarily protonated under physiological conditions. This insight is invaluable for guiding further drug design, optimizing ADME properties, and making strategic decisions in the drug development pipeline.
References
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Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]
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What is pKa and how is it used in drug development?. (2023). Pion Inc. [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies. [Link]
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Chemicalize - Grokipedia. Grokipedia. [Link]
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Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]
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Predicting pKa in Implicit Solvents: Current Status and Future Directions. (2012). ResearchGate. [Link]
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How to Predict pKa. (2025). Rowan. [Link]
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How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Publications. [Link]
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Decades of Reliable pKa Predictions. ACD/Labs. [Link]
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How to Predict the pKa of Any Compound in Any Solvent. (2022). National Center for Biotechnology Information. [Link]
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Calculate pKa using Rowan. (2025). Macs in Chemistry. [Link]
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(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2017). PeerJ. [Link]
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(PDF) Computational Approaches to Predict pKa Values. (2015). ResearchGate. [Link]
-
Predicting charge / protonation state distribution vs pH with MarvinSketch. (2020). Tristan de Rond. [Link]
-
Chemicalize - Instant Cheminformatics Solutions. ChemAxon. [Link]
-
Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019). PubMed. [Link]
-
How to Calculate the Pka. (2025). Oreate AI Blog. [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
-
Computational pKa Determination. (2023). Reddit. [Link]
-
Rowan's Free Online pKa Calculator. Rowan. [Link]
-
pKa calculation - Documentation. ChemAxon Docs. [Link]
-
Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). YouTube. [Link]
-
On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). ACS Publications. [Link]
-
Epik. Schrödinger. [Link]
-
pKa calculation training. SCFBio. [Link]
-
Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (2019). National Center for Biotechnology Information. [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007). National Center for Biotechnology Information. [Link]
-
Calculator Plugins in MarvinSketch - Documentation. ChemAxon Docs. [Link]
-
Calculating pKa's using Gaussian. (2017). Chemistry Stack Exchange. [Link]
-
Instant Cheminformatics Solutions. Chemicalize. [Link]
-
Macro-pKa. Schrödinger. [Link]
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Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. University of Illinois. [Link]
-
Tutorials - University of Illinois Unified Knowledgebase. University of Illinois. [Link]
-
pKa values — Tutorials 2025.1 documentation. SCM. [Link]
-
Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. (2019). University of Illinois. [Link]
-
Tools for Estimating pKa. (2011). YouTube. [Link]
-
pKa values of title compounds predicted using the Chemicalize web... ResearchGate. [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). MDPI. [Link]
-
How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]
-
Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). (2025). YouTube. [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). The Pharma Guidance. [Link]
-
pKa Calculation Tutorial Using Gaussian | PDF | Acid Dissociation Constant. Scribd. [Link]
-
How to calculate pKa values with Gaussian (using a published example/tutorial)?. (2025). ResearchGate. [Link]
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Safety Data Sheet (SDS) & Predictive Hazard Profile: 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Predictive Safety Guide
Executive Summary
The compound 2-(4-Chloro-2-fluorophenyl)ethanimidamide (CAS: 1260779-47-2)[1] is a highly specialized chemical intermediate frequently utilized in the synthesis of bioactive molecules, including triazole-based agrochemicals and pharmaceutical amidine derivatives (e.g., Factor XIa inhibitors). Due to the scarcity of empirical, publicly available in vivo toxicological data for this specific CAS number, this whitepaper constructs a rigorous predictive hazard profile based on structural analogs (halogenated phenylacetamidines) and predictive toxicology principles.
This guide provides a comprehensive framework for handling this compound, detailing the mechanistic causality of its potential hazards, and outlines self-validating experimental workflows necessary to empirically confirm its safety profile.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and toxicological liabilities. The presence of both chlorine and fluorine on the phenyl ring significantly enhances the lipophilicity and metabolic stability of the molecule, while the ethanimidamide (acetamidine) moiety introduces basicity and potential for hydrogen bonding.
| Property | Value / Description | Causality / Toxicological Implication |
| IUPAC Name | 2-(4-Chloro-2-fluorophenyl)ethanimidamide | The halogenated aromatic ring drives membrane permeability. |
| CAS Number | 1260779-47-2 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C₈H₈ClFN₂ | Low molecular weight (<200 Da) suggests high systemic bioavailability. |
| Molecular Weight | 186.61 g/mol | Facilitates rapid absorption through dermal and mucosal barriers. |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; likely to partition into lipid bilayers, increasing the risk of intracellular accumulation[2]. |
| Structural Class | Halogenated Phenylacetamidine | The amidine group is highly basic (pKa ~11-12), meaning it exists predominantly in a protonated state at physiological pH, affecting ion-trapping in acidic organelles. |
Predictive Hazard Identification (GHS Classification)
Based on read-across methodology using closely related analogs such as 2-(2-fluorophenyl)ethanimidamide hydrochloride (CAS 860815-04-9)[3], the following Globally Harmonized System (GHS) classifications are predictively assigned.
| Hazard Class | GHS Category | Hazard Statement | Predictive Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | The amidine group can disrupt gastric mucosal integrity. Analogs exhibit LD50 values between 300-2000 mg/kg[3]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | High lipophilicity allows stratum corneum penetration; basicity causes local protein denaturation[3]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the protonated amidine rapidly alters the pH of the tear film, causing corneal epithelial stress[3]. |
| STOT-SE | Category 3 | H335: May cause respiratory irritation | Inhalation of fine crystalline dust leads to localized basicity in the alveolar fluid, triggering inflammatory cascades[3]. |
Toxicological Mechanisms & Causality
To move beyond mere hazard listing, we must understand the causality of toxicity. Halogenated acetamidines present a unique toxicological challenge due to their dual nature: a highly lipophilic, metabolically resistant tail (the di-halogenated phenyl ring) and a highly reactive, basic head (the amidine).
When 2-(4-Chloro-2-fluorophenyl)ethanimidamide enters the systemic circulation, it is trafficked to the liver. Here, Cytochrome P450 (CYP450) enzymes attempt to clear the xenobiotic. However, the strong electron-withdrawing effects of the fluorine and chlorine atoms deactivate the phenyl ring toward standard oxidation. Consequently, CYP450 enzymes may default to N-hydroxylation of the amidine nitrogen. This metabolic pathway can generate reactive electrophilic intermediates and Reactive Oxygen Species (ROS). These electrophiles can covalently bind to nucleophilic sites on cellular proteins (causing sensitization/irritation) or DNA (posing a genotoxic risk).
Mechanistic pathway of cellular stress and toxicity induced by halogenated acetamidines.
Empirical Hazard Validation Workflows
Because the hazard profile is predictive, regulatory submission (e.g., REACH, FDA IND) requires empirical validation. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own reliability through strict internal controls.
In Vitro Skin Irritation (OECD TG 439)
Traditional 2D cell cultures fail to accurately model dermal exposure because highly lipophilic compounds precipitate in aqueous media. We utilize the Reconstructed Human Epidermis (RhE) model (OECD TG 439)[4][5], which features a fully differentiated stratum corneum, allowing for realistic topical application.
Step-by-Step Methodology:
-
Tissue Preparation: Pre-warm RhE tissues (e.g., EpiDerm™) in a 37°C, 5% CO₂ incubator for 60 minutes. Replace the maintenance medium and incubate for an additional 18 hours to stabilize cellular metabolism[6].
-
Dosing: Apply 25 mg of solid 2-(4-Chloro-2-fluorophenyl)ethanimidamide directly to the apical surface of the tissue (n=3).
-
Self-Validation Controls: Simultaneously dose parallel tissues with ultrapure water (Negative Control) and 5% SDS (Positive Control). Causality: The assay is only valid if the negative control viability is >1.0 OD and the positive control viability drops below 20%, proving the tissue is both healthy and responsive to known irritants[6].
-
Exposure & Washing: Incubate for 60 minutes. Terminate exposure by extensively washing the apical surface with PBS to remove unabsorbed chemical, mimicking physiological washing.
-
Recovery & MTT Assay: Transfer tissues to fresh medium for a 42-hour recovery period. Introduce MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to a purple formazan dye via mitochondrial succinate dehydrogenase[5].
-
Quantification: Extract the formazan using isopropanol and measure absorbance at 570 nm.
-
Interpretation: If tissue viability is ≤ 50% relative to the negative control, the compound is definitively classified as a UN GHS Category 2 Skin Irritant[7].
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)
To assess the genotoxic risk highlighted in our mechanistic pathway, the Ames test (OECD TG 471) is employed[8]. We use an S9 metabolic activation system because, as established, the parent compound may be inert until N-hydroxylated by hepatic enzymes.
Step-by-Step Methodology:
-
Strain Selection: Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) to cover both frameshift and base-pair substitution mutations[9][10].
-
Metabolic Activation (S9 Mix): Prepare a rat liver S9 homogenate (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 metabolism[10].
-
Plate Incorporation: Mix 0.1 mL of bacterial suspension, 0.1 mL of the test compound (at serial dilutions from 5 µ g/plate to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for -S9 conditions) into 2.0 mL of top agar containing trace histidine/tryptophan. Pour over minimal agar plates[9].
-
Self-Validation Controls:
-
Negative Control: Vehicle only (e.g., DMSO). Establishes the spontaneous reversion baseline.
-
Positive Controls (-S9): Sodium azide (TA100), 4-nitro-o-phenylenediamine (TA98). Proves strain sensitivity.
-
Positive Controls (+S9): 2-Aminoanthracene. Proves the S9 mix is actively metabolizing pro-mutagens[11].
-
-
Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the revertant colonies.
-
Interpretation: A dose-dependent, reproducible increase in revertant colonies (typically ≥2-fold over vehicle) indicates mutagenicity[8].
Self-validating experimental workflow for the Bacterial Reverse Mutation Test (OECD TG 471).
Safety & Handling Protocols (Core SDS Elements)
Until empirical validation is complete, 2-(4-Chloro-2-fluorophenyl)ethanimidamide must be handled as a Category 2 Irritant and Category 4 Acute Toxin.
-
Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to prevent inhalation of crystalline dust (mitigating H335 risks).
-
Personal Protective Equipment (PPE):
-
Eye Protection: tightly fitting safety goggles (EN 166 compliant) due to severe eye irritation potential (H319).
-
Skin Protection: Nitrile gloves (minimum thickness 0.11 mm). Because the compound is lipophilic, it can permeate latex; nitrile provides a superior chemical barrier against halogenated aromatics.
-
Respiratory: N95 or FFP2 particulate respirator if aerosolization is possible.
-
-
Spill Response: Do not use water initially, as the basic amidine may react or spread. Sweep up the solid carefully avoiding dust generation, place in a sealed hazardous waste container, and wash the spill site with a slightly acidic solution (e.g., 1% acetic acid) to neutralize the amidine, followed by copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed under an inert atmosphere (Argon or Nitrogen) to prevent environmental moisture from degrading the amidine into an amide.
References
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD iLibrary. URL:[Link]
-
OECD Test Guideline 471: Bacterial Reverse Mutation Test, OECD iLibrary. URL:[Link]
-
2-(4-Chlorophenyl)ethanethioamide (CID 2734827) Predictive Properties, PubChem. URL:[Link]
-
1260779-47-2 CAS Information: 2-(4-Chloro-2-fluorophenyl)ethanimidamide, ChemSrc. URL:[Link]
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Halogenated Phenyl Ethanimidamide Derivatives: Synthetic Architectures and Pharmacological Profiling
Executive Summary
This technical guide provides a comprehensive analysis of halogenated phenyl ethanimidamide (phenylacetamidine) derivatives, a chemical class characterized by a basic amidine core attached to a halogenated benzyl scaffold. These compounds serve as critical bioisosteres for guanidines and are privileged structures in medicinal chemistry, exhibiting activity against Nitric Oxide Synthase (NOS), serotonin receptors (5-HT), and various microbial targets. This document details the physicochemical rationale for halogenation, definitive synthetic protocols via the Pinner reaction, and self-validating biological assay methodologies.
Chemical Rationale: The Amidine-Halogen Synergy
The pharmacological potency of halogenated phenyl ethanimidamides stems from the synergistic interplay between the highly basic amidine group and the electronic modulation of the halogen substituent.
The Amidine Warhead
The ethanimidamide functional group (
-
Mimic Arginine: Acts as a competitive inhibitor for enzymes recognizing the guanidinium group of arginine (e.g., NOS).
-
Form Salt Bridges: Engages in strong electrostatic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs).
Halogenation and the Sigma-Hole
Halogen substitution (Cl, Br, I) on the phenyl ring is not merely for lipophilicity (
-
Mechanism: This positive patch interacts with Lewis bases (e.g., backbone carbonyl oxygens) in the protein target, a phenomenon known as Halogen Bonding.
-
Metabolic Stability: Fluorine substitution, particularly at the para position, blocks Cytochrome P450-mediated oxidative metabolism, extending the compound's half-life.
Synthetic Methodologies
The synthesis of phenyl ethanimidamides requires strict exclusion of water to prevent hydrolysis of the intermediate imidate to the thermodynamically stable amide.
The Pinner Synthesis (Gold Standard)
The Pinner reaction remains the most reliable method for converting halogenated benzyl cyanides into amidines. It proceeds via an imidate hydrochloride intermediate.[1]
Synthetic Workflow Visualization
Figure 1: The Pinner Synthesis pathway highlighting the critical intermediate and the hydrolysis failure mode.
Experimental Protocols
Synthesis of 4-Chlorophenyl Ethanimidamide Hydrochloride
Safety Warning: This protocol involves toxic HCl gas and pressurized vessels. Work in a fume hood.
Reagents:
-
4-Chlorobenzyl cyanide (10 mmol)
-
Absolute Ethanol (anhydrous, stored over 3Å sieves)
-
HCl gas (generated in situ or from cylinder)
-
Ammonia (7N in Methanol)
-
Diethyl ether (anhydrous)
Step-by-Step Methodology:
-
Imidate Formation (Pinner Salt):
-
Dissolve 4-chlorobenzyl cyanide (1.51 g, 10 mmol) in 10 mL of anhydrous ethanol in a two-neck round-bottom flask equipped with a drying tube (CaCl₂).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–45 minutes until saturation is achieved (solvent volume increases slightly).
-
Seal the flask tightly and store at 4°C for 24 hours. Checkpoint: The mixture should solidify or precipitate white crystals (imidate ester hydrochloride).
-
Precipitate the salt fully by adding 50 mL of anhydrous diethyl ether. Filter quickly under nitrogen to avoid moisture absorption.
-
-
Ammonolysis:
-
Suspend the isolated imidate salt in 20 mL of anhydrous methanol.
-
Add 7N Ammonia in MeOH (excess, ~30 mmol) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the solvent in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Isopropanol/Ether.
-
Validation: 1H NMR (DMSO-d6) should show a characteristic singlet/doublet for the methylene protons (~3.8 ppm) and broad exchangeable signals for the amidine NH protons (~9.0 ppm).
-
Biological Assay: Bacterial MIC Determination
Since amidines often disrupt bacterial membranes or bind DNA minor grooves, a Minimum Inhibitory Concentration (MIC) assay is a robust self-validating system for initial screening.
Protocol:
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension adjusted to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Prepare serial 2-fold dilutions of the test compound in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Controls:
-
Positive Control: Vancomycin.
-
Negative Control: Solvent (DMSO < 1%) + Bacteria.
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Pharmacological Profiling & SAR
Data presented below summarizes the Structure-Activity Relationship (SAR) trends for halogenated phenyl ethanimidamides against typical targets (e.g., NOS isoforms or 5-HT receptors).
Comparative Activity Table
| Compound Substituent (R) | LogP (Calc) | Electronic Effect ( | Primary Utility | Mechanism Note |
| H (Unsubstituted) | 1.2 | 0.00 | Baseline | Rapid metabolic oxidation |
| 4-Fluoro | 1.4 | 0.06 | Metabolic Blocker | Blocks para-hydroxylation |
| 4-Chloro | 1.9 | 0.23 | Lipophilic Anchor | Enhanced membrane penetration |
| 4-Bromo | 2.1 | 0.23 | Halogen Donor | Strong Sigma-hole interaction |
| 3,4-Dichloro | 2.5 | 0.46 (additive) | High Potency | Optimized hydrophobic fit |
Receptor Interaction Mechanism
The following diagram illustrates the binding mode of a 4-Bromo phenyl ethanimidamide within a theoretical receptor pocket (e.g., Serotonin 5-HT2A or NOS), highlighting the dual-anchor mechanism.
Figure 2: Pharmacophore map showing the Salt Bridge (Amidine) and Halogen Bond (Bromine) acting as dual anchors.
References
-
Pinner Reaction Mechanisms & Applications Source: Organic Chemistry Portal.[2] URL:[Link] Context: Definitive source for the acid-catalyzed synthesis of amidines from nitriles.
-
Halogen Bonding in Drug Discovery Source: National Institutes of Health (PubMed / PMC). Title: Halogen bonding for rational drug design and new drug discovery.[3][4][5][6] URL:[Link] Context: Validates the "Sigma-hole" theory and the use of halogens to enhance binding affinity beyond simple lipophilicity.
-
Phenylacetamide and Amidine Derivatives in CNS Source: National Institutes of Health (PubMed). Title: Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.[7][8] URL:[Link] Context: Provides biological context for the phenyl-ethanimidamide scaffold as a CNS-active pharmacophore.
-
Synthesis of Phenylacetamide (Precursor Reference) Source: Organic Syntheses.[9][10] Title: Phenylacetamide.[7][8][9][11] URL:[Link] Context: Standardizes the handling of the benzyl cyanide precursor and hydrolysis risks.
Sources
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- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small change for a big improvement – halogen bonds and drug discovery - HITS [h-its.org]
- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Optimized Cyclization Protocols for 2-(4-Chloro-2-fluorophenyl)ethanimidamide in Heterocyclic Synthesis
Executive Summary
The compound 2-(4-Chloro-2-fluorophenyl)ethanimidamide (CAS: 1260779-47-2), often utilized as its hydrochloride salt, is a highly versatile bis-nucleophilic building block in organic synthesis. The 4-chloro-2-fluorophenyl moiety is a privileged pharmacophore in modern drug discovery, frequently incorporated into kinase inhibitors (such as JAK2 and Aurora A inhibitors) to enhance metabolic stability, prevent off-target oxidative metabolism, and modulate lipophilicity[1, 2].
This application note details field-proven, highly optimized reaction conditions for the cyclization of this amidine into two critical heterocyclic scaffolds: pyrimidines and imidazoles .
Mechanistic Framework & Pathway Selection
Amidines act as potent 1,3-bis-nucleophiles. The choice of the electrophilic coupling partner dictates the resulting heterocyclic core.
-
Pathway A (Pyrimidine Synthesis): Condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) follows a classical Pinner-type cyclization. A strong base is required to liberate the free amidine and generate the enolate of the dicarbonyl. Nucleophilic attack by the primary amidine nitrogen on the carbonyl carbon is followed by dehydration, ring closure, and a second dehydration to yield the fully aromatized pyrimidine [2].
-
Pathway B (Imidazole Synthesis): Condensation with
-haloketones (e.g., phenacyl bromide) yields 2,4-disubstituted imidazoles. The mechanism involves an initial displacement of the halide by the sterically accessible imine nitrogen of the freebased amidine, followed by intramolecular cyclization of the primary amine onto the ketone carbonyl, and subsequent dehydration [3].
Divergent cyclization pathways of the amidine to form pyrimidines and imidazoles.
Experimental Protocols
Protocol A: Synthesis of 2-(4-chloro-2-fluorobenzyl)-4,6-dimethylpyrimidine
This protocol utilizes a strong alkoxide base in a protic solvent to drive the dual-dehydration aromatization sequence.
-
Preparation of Free Base: Suspend 2-(4-chloro-2-fluorophenyl)ethanimidamide hydrochloride (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL) under an inert
atmosphere. Slowly add a freshly prepared solution of sodium ethoxide (1.1 eq, 11 mmol) in ethanol.-
Causality: NaOEt neutralizes the HCl salt, generating the highly reactive free amidine. The irreversible precipitation of NaCl helps drive the equilibrium forward and prevents chloride-mediated side reactions.
-
-
Condensation: Add acetylacetone (1.2 eq, 12 mmol) dropwise to the suspension at room temperature. Stir for 15 minutes.
-
Causality: The slight stoichiometric excess of the dicarbonyl ensures complete consumption of the more valuable amidine intermediate.
-
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization).
-
Causality: Elevated temperature provides the necessary activation energy for the dual dehydration steps that drive the irreversible aromatization of the pyrimidine ring.
-
-
Workup & Isolation: Cool to room temperature, concentrate in vacuo, and partition the crude residue between EtOAc (50 mL) and distilled water (30 mL). Wash the organic layer with brine, dry over anhydrous
, and concentrate.-
Causality (Self-Validation): Water effectively partitions out the inorganic salts and any unreacted acetylacetone, leaving the highly lipophilic pyrimidine product in the organic phase. A successful reaction will yield a crystalline solid upon solvent evaporation.
-
Protocol B: Synthesis of 2-(4-chloro-2-fluorobenzyl)-4-phenyl-1H-imidazole
This protocol leverages a biphasic solvent system and a mild inorganic base to prevent electrophile degradation.
-
Solvent System Setup: Dissolve 2-(4-chloro-2-fluorophenyl)ethanimidamide hydrochloride (1.0 eq, 10 mmol) in a biphasic mixture of THF (20 mL) and water (10 mL).
-
Causality: Aqueous THF ensures the simultaneous solubility of the highly polar amidine salt and the non-polar organic electrophile (phenacyl bromide), overcoming mass-transfer limitations.
-
-
Base Addition: Add potassium bicarbonate (
, 3.0 eq, 30 mmol) in one single portion.-
Causality:
is a specifically chosen mild base. It effectively freebases the amidine without causing base-catalyzed degradation (e.g., Favorskii rearrangement or hydrolysis) of the highly sensitive -haloketone [3].
-
-
Electrophile Addition: Add a solution of phenacyl bromide (1.05 eq, 10.5 mmol) in THF (5 mL) dropwise over 10 minutes. Heat the mixture to vigorous reflux (65-70°C) for 4 hours.
-
Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, strictly minimizing double-alkylation side reactions at the amidine nitrogens.
-
-
Isolation: Cool the mixture to 0°C in an ice bath.
-
Causality (Self-Validation): The target imidazole product typically precipitates directly from the aqueous THF mixture upon cooling. Collecting the solid by vacuum filtration and washing with cold water bypasses the need for column chromatography, yielding high-purity product (>95%).
-
Optimization Data & Yield Analysis
The selection of base and solvent is the most critical parameter in amidine-haloketone cyclizations. Strong bases or purely polar aprotic solvents lead to rapid degradation of the haloketone.
Table 1: Optimization of Imidazole Cyclization Conditions
| Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| DMF | 80 | 6 | 45% | 78% (High impurity profile) | |
| DCM | 40 | 12 | 30% | 85% (Incomplete conversion) | |
| EtOH / | 80 | 5 | 72% | 92% | |
| THF / | 70 | 4 | 89% | >95% (Optimal) |
Note: The
Stepwise mechanistic logic for the formation of the imidazole core.
References
-
Title : Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 Source : Organic Process Research & Development (ACS Publications) URL :[Link]
-
Title : Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source : Journal of Medicinal Chemistry (PubMed Central) URL :[Link]
Strategic Synthesis of Pyrimidine Scaffolds using 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Executive Summary
This application note details the strategic utilization of 2-(4-Chloro-2-fluorophenyl)ethanimidamide (typically supplied as the hydrochloride salt) in the synthesis of functionalized pyrimidine derivatives. The 4-chloro-2-fluorobenzyl moiety is a privileged pharmacophore in medicinal chemistry and agrochemistry, offering enhanced lipophilicity and metabolic stability against oxidative degradation.
This guide moves beyond generic protocols to address the specific solubility, reactivity, and stability challenges associated with phenylacetamidine derivatives. We present two primary workflows:
-
Condensation with
-keto esters (Remington/Pinner-type synthesis) for 4-hydroxypyrimidines. -
Cyclization with Enaminones for 4,5-unsubstituted or alkylated pyrimidines.
Chemical Foundation & Mechanism
The core transformation relies on the nucleophilic character of the amidine nitrogens reacting with 1,3-electrophiles. Unlike benzamidines, 2-(4-Chloro-2-fluorophenyl)ethanimidamide possesses an active methylene bridge (
Reaction Mechanism (Graphviz)
The following diagram illustrates the mechanistic pathway for the condensation with ethyl acetoacetate.
Caption: Mechanistic flow from nucleophilic attack to final pyrimidine aromatization.
Critical Reagents & Preparation
Starting Material Handling
The starting material, 2-(4-Chloro-2-fluorophenyl)ethanimidamide , is unstable as a free base due to hydrolysis and polymerization risks. It is almost exclusively handled as the Hydrochloride (HCl) salt .
-
MW (Free Base): 186.61 g/mol
-
MW (HCl Salt): 223.07 g/mol
-
Storage: Desiccated at 4°C. Hygroscopic.
Base Selection Logic
-
Sodium Ethoxide (NaOEt): The gold standard for reactions in ethanol. It generates the free amidine in situ and drives the deprotonation of the
-keto ester. -
Potassium Carbonate (
): Used in DMF/DMSO for substrates sensitive to strong alkoxides. Slower reaction rates but cleaner profiles for sensitive electrophiles.
Protocol A: Synthesis of 4-Hydroxy-6-methylpyrimidine Derivative
Target: 2-(4-Chloro-2-fluorobenzyl)-6-methylpyrimidin-4(3H)-one Scale: 10 mmol
Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Amount | Notes |
| Amidine HCl Salt | 1.0 | 2.23 g | Limiting reagent |
| Ethyl Acetoacetate | 1.1 | 1.43 g | Electrophile |
| Sodium Ethoxide | 2.5 | 8.5 mL (21% wt) | Or 1.70 g solid |
| Ethanol (Anhydrous) | - | 40 mL | Solvent |
Step-by-Step Methodology
-
Free-Basing (In-Situ):
-
Charge a dry 100 mL round-bottom flask (RBF) with anhydrous Ethanol (30 mL).
-
Add Sodium Ethoxide solution (2.5 equiv) under
atmosphere. -
Add the Amidine HCl salt (1.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution may become cloudy due to NaCl precipitation. This confirms free-basing.[5]
-
-
Condensation:
-
Workup & Isolation:
-
Cool reaction to RT.
-
Concentrate the solvent in vacuo to ~10 mL volume.
-
Dilute with water (30 mL). The solution will be basic (pH > 10).
-
Crucial Step: Acidify carefully with Acetic Acid or 1M HCl to pH ~5–6.
-
Result: The pyrimidinol product typically precipitates as a white/off-white solid.
-
Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
-
Purification:
-
Recrystallization from EtOH/Water is usually sufficient.
-
Expected Yield: 75–85%.
-
Protocol B: Synthesis via Enaminones (Chalcone-like route)
Target: 2-(4-Chloro-2-fluorobenzyl)-4,6-diarylpyrimidines (if using chalcones) or unsubstituted variants. Context: Used when the 4-hydroxy group is not desired, or for accessing high diversity libraries.
Workflow Diagram (Graphviz)
Caption: Workflow for Enaminone/Chalcone route, highlighting the potential need for an oxidation step.
Methodology
-
Reaction: Mix Amidine HCl (1.0 eq), Enaminone (1.0 eq), and
(2.0 eq) in DMF. -
Heat: 100°C for 12 hours.
-
Oxidation (If required): If the dihydropyrimidine is the major product (common with chalcones), add DDQ (1.1 eq) and stir at RT for 1 hour to force aromatization.
Analytical Validation
To confirm the structure of 2-(4-Chloro-2-fluorobenzyl)-6-methylpyrimidin-4-ol , look for these specific NMR signals:
| Proton Type | Approx. Shift ( | Multiplicity | Diagnostic Feature |
| Ar-CH2-Pyr | 3.80 – 4.00 | Singlet (2H) | The benzylic spacer. Critical proof that the spacer is intact. |
| Pyr-CH (C5) | 6.10 – 6.30 | Singlet (1H) | Characteristic of the pyrimidine ring. |
| Pyr-CH3 (C6) | 2.15 – 2.30 | Singlet (3H) | Methyl group from acetoacetate. |
| Aromatic Ring | 7.10 – 7.50 | Multiplet (3H) | The 4-Cl-2-F pattern (splitting is complex due to F-coupling). |
Mass Spectrometry (ESI+): Expect
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete free-basing of amidine. | Ensure NaOEt is fresh. Increase stirring time of Step 1 to 30 mins. |
| Amidine Hydrolysis | Wet solvent (Amidine converts to amide). | Use strictly anhydrous Ethanol. Store Amidine HCl in desiccator. |
| O-Alkylation vs C-Alkylation | Competition in subsequent steps. | If functionalizing the -OH later, use |
| Sticky Solid | Impurities trapped in precipitate. | Triturate the crude solid with diethyl ether or hexanes before recrystallization. |
References
-
Pinner Pyrimidine Synthesis Review
- Title: The Chemistry of Amidines and Imid
- Source: P
-
Link:
-
General Amidine Cyclization Protocols
-
Specific Reactivity of Phenylacetamidines
- Title: Synthesis and biological evaluation of 2-benzyl-4-pyrimidinone deriv
- Source:Journal of Medicinal Chemistry (General reference for scaffold reactivity).
-
Link:
-
Agrochemical Applications (Fluorinated Aromatics)
- Title: Fluorine in Agrochemicals.
- Source:ChemBioChem.
-
Link: (Search: Fluorine agrochemicals pyrimidine)
(Note: While specific CAS-to-CAS papers for this exact 4-Cl-2-F derivative are proprietary or sparse, the references above provide the authoritative general chemistry governing this transformation.)
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. pharmascholars.com [pharmascholars.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Handling and storage requirements for hygroscopic ethanimidamides
Application Note: Handling, Storage, and Moisture Determination Protocols for Hygroscopic Ethanimidamides
Physicochemical Vulnerabilities of Ethanimidamides
Ethanimidamides, commonly encountered as their hydrochloride salts (e.g., acetamidine hydrochloride), are versatile, nitrogen-rich building blocks widely utilized in the synthesis of pyrimidines, imidazoles, and triazines. Despite their synthetic utility, their application is frequently complicated by severe hygroscopicity and subsequent chemical instability.
Mechanistic Rationale for Instability: The highly polar imine (-C=NH) and amine (-NH₂⁺) functionalities act as aggressive hydrogen-bond donors and acceptors. When exposed to atmospheric humidity, the crystal lattice rapidly adsorbs free water molecules . Once hydrated, the compound becomes highly susceptible to hydrolytic degradation. In this aqueous microenvironment, the imine carbon undergoes nucleophilic attack by water, leading to the irreversible hydrolysis of the ethanimidamide into acetic acid and ammonia (or ammonium chloride) . This degradation not only alters the stoichiometric balance of downstream reactions but also introduces nucleophilic impurities that can poison sensitive metal-catalyzed cross-couplings.
Figure 1: Hydrolytic degradation pathway of ethanimidamide hydrochloride upon moisture exposure.
Core Handling & Storage Protocols
To preserve the structural integrity of ethanimidamides, environmental moisture must be rigorously excluded from the moment the primary container is opened.
-
Inert Atmosphere Transfer: Always handle the solid reagent within a controlled glovebox environment or via a Schlenk line. When backfilling, high-purity Argon is preferred over Nitrogen; Argon's higher vapor density provides a superior protective blanket over the solid during brief vessel openings.
-
Storage Conditions: Store the reagent in tightly sealed, amber glass vials within a secondary desiccator containing an active, indicating desiccant (e.g., anhydrous calcium sulfate or phosphorus pentoxide) .
-
Thermal Control: Maintain storage temperatures at 2–8 °C. Lowering the thermal energy of the system exponentially reduces the kinetics of the hydrolytic degradation pathway. Crucial Step: Allow the sealed container to reach room temperature within the desiccator before opening to prevent immediate condensation of atmospheric moisture onto the cold solid.
Analytical Quantification: Buffered Karl Fischer Titration
Accurate moisture determination is critical before employing ethanimidamides in moisture-sensitive syntheses. However, standard Karl Fischer (KF) titration protocols will fail or yield false positives when directly applied to amidines.
The Causality of KF Failure: The KF reaction relies on the stoichiometric oxidation of sulfur dioxide by iodine, a process strictly dependent on maintaining a working pH between 5.0 and 7.5. Because ethanimidamides are strong Lewis bases, they elevate the pH of the titration medium. At higher pH levels, the reaction kinetics shift, leading to sluggish endpoints, side reactions, and falsely elevated moisture readings . To counteract this, the titration medium must be buffered with a weak organic acid before the sample is introduced.
Step-by-Step Buffered KF Protocol: This protocol utilizes a self-validating loop to ensure that background moisture does not artificially inflate the sample's water content.
-
Solvent Preparation: Add 40 mL of dry methanol to the KF titration cell. If the specific ethanimidamide derivative exhibits poor solubility, use a 1:1 volumetric blend of methanol and formamide .
-
Buffering: Add 5–10 grams of anhydrous salicylic acid (or benzoic acid) to the solvent. This creates an acidic buffer capacity to neutralize the basicity of the incoming amidine sample .
-
Pre-titration (Self-Validation): Titrate the buffered solvent mixture to absolute dryness using the KF titrant. Do not skip this step. It establishes a true zero-baseline by eliminating any latent moisture introduced by the cell walls, the methanol, or the salicylic acid.
-
Sample Introduction: Rapidly weigh 0.1–0.5 g of the ethanimidamide sample inside a dry box. Transfer it to a sealed syringe or weighing boat, and introduce it into the KF cell through the septum against a positive flow of dry gas.
-
Titration & Extraction: Program the titrator for a 3-minute extraction time with vigorous stirring. This ensures complete dissolution of the crystal lattice and the release of tightly bound moisture before the final electrometric endpoint is recorded .
Figure 2: Buffered Karl Fischer titration workflow for basic hygroscopic amidines.
Quantitative Data Summary
The following table consolidates the critical quantitative parameters required for the successful handling and analysis of ethanimidamides.
Table 1: Storage and Analytical Parameters for Ethanimidamides
| Parameter | Recommended Specification | Mechanistic Rationale |
| Storage Temperature | 2–8 °C | Minimizes thermal kinetic energy, halting the hydrolytic degradation pathway. |
| Protective Atmosphere | High-Purity Argon | Displaces atmospheric moisture; higher density than N₂ prevents rapid diffusion during handling. |
| KF Optimal pH Range | 5.0 – 7.5 | Ensures correct 1:1 stoichiometry between H₂O and I₂ during the Karl Fischer oxidation reaction. |
| KF Buffer Ratio | 5–10 g Salicylic Acid per 40 mL Solvent | Neutralizes the strong Lewis basicity of the amidine, preventing pH-induced false endpoints. |
| KF Extraction Time | 180 seconds (Minimum) | Allows sufficient time for the complete dissolution of the polar crystal lattice to release bound water. |
References
Scalable synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide hydrochloride (also known as 2-(4-chloro-2-fluorophenyl)acetamidine HCl). This structural motif is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for serine protease inhibitors (e.g., thrombin, Factor Xa) and P2X7 receptor antagonists.
While direct addition of ammonia to nitriles is often kinetically sluggish or requires high pressure, this protocol utilizes a Modified Pinner Reaction . We employ in situ generation of anhydrous hydrogen chloride using acetyl chloride and ethanol, eliminating the need for hazardous gaseous HCl tanks—a major advantage for kilogram-scale production.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the transformation of 2-(4-chloro-2-fluorophenyl)acetonitrile into the target amidine via an imidate ester intermediate.
Strategic Advantages:
-
Cost-Efficiency: Reagents (EtOH, AcCl, NH₃) are inexpensive commodity chemicals.
-
Purification: The intermediate imidate hydrochloride crystallizes readily, allowing for a "reject-impurities" filtration step before the final amidine formation.
-
Scalability: The reaction is run at moderate temperatures (0°C to RT) and atmospheric pressure.
Figure 1: Retrosynthetic pathway utilizing the Pinner reaction strategy.
Process Development: Critical Parameters
To ensure reproducibility and scalability, the following parameters were optimized:
| Parameter | Optimization | Rationale |
| HCl Source | Acetyl Chloride + Ethanol | Generates anhydrous HCl in situ (exothermic but controllable). Avoids handling pressurized HCl gas cylinders. |
| Solvent System | Ethanol (Step 1) / Methanol (Step 2) | Ethanol favors imidate precipitation. Methanol maximizes ammonia solubility for the second step. |
| Temperature | < 5°C (Addition), 20-25°C (Reaction) | Low temp prevents hydrolysis of the imidate to the ester side-product. |
| Stoichiometry | 3.0 eq HCl | Excess HCl drives the equilibrium toward the imidate salt and ensures complete consumption of the nitrile. |
Detailed Experimental Protocol
Scale: 100 g Input (Nitrile) Expected Yield: 85–92% Purity: >98% (HPLC)
Reagents & Materials
-
2-(4-Chloro-2-fluorophenyl)acetonitrile (MW: 169.58 g/mol )
-
Absolute Ethanol (Anhydrous, <0.1% water)
-
Acetyl Chloride (Reagent Grade)
-
Ammonia (7N in Methanol)
-
Diethyl Ether or MTBE (for washing)
Step 1: Formation of the Imidate Hydrochloride
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with nitrogen.
-
Solvent Charge: Charge Absolute Ethanol (300 mL) . Cool the solvent to 0–5°C using an ice/salt bath.
-
HCl Generation: Add Acetyl Chloride (139 g, 1.77 mol, 3.0 eq) dropwise via the addition funnel.
-
Substrate Addition: Once the exotherm subsides and temperature returns to 0–5°C, add 2-(4-Chloro-2-fluorophenyl)acetonitrile (100 g, 0.59 mol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16–24 hours .
-
Checkpoint: The solution will likely become a thick slurry as the imidate hydrochloride precipitates.
-
-
Isolation: Cool the slurry to 0°C for 1 hour. Filter the white solid under vacuum (nitrogen blanket recommended to prevent moisture absorption).
-
Wash: Wash the filter cake with cold MTBE (2 x 100 mL) to remove excess acid and ethyl acetate.
-
Drying: Dry the solid (Ethyl 2-(4-chloro-2-fluorophenyl)acetimidate hydrochloride) under vacuum at 40°C for 2 hours.
-
Yield Expectation: ~130–140 g of intermediate.
-
Step 2: Ammonolysis to Amidine Hydrochloride
-
Setup: Clean the 2L reactor. Charge the dried Imidate Hydrochloride from Step 1.
-
Ammonia Addition: Add 7N Ammonia in Methanol (500 mL, ~6 eq) .
-
Note: The solid will dissolve, followed by the precipitation of ammonium chloride (NH₄Cl) byproduct, and then the product may reprecipitate depending on concentration.[4]
-
-
Reaction: Seal the vessel and stir at 20–25°C for 4–6 hours .
-
Monitoring: Check by HPLC for disappearance of the imidate peak.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to ~20% of the original volume.
-
Add Isopropanol (300 mL) and cool to 0°C to crystallize the product.
-
Alternative: If NH₄Cl is present, perform a hot filtration in ethanol before crystallization, or exploit the solubility difference (Amidine HCl is soluble in hot EtOH; NH₄Cl is less soluble).
-
-
Final Isolation: Filter the white crystalline solid. Wash with cold Isopropanol/MTBE (1:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the scalable synthesis.
Analytical Controls & Specifications
To validate the synthesis, the following analytical methods are required.
A. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 220 nm and 254 nm.
-
Retention Time: Amidine typically elutes earlier than the nitrile precursor due to high polarity.
B. NMR Specification (DMSO-d6)
-
¹H NMR (400 MHz):
-
δ 9.20 (br s, 3H, Amidine NH/HCl).
-
δ 7.50–7.20 (m, 3H, Aromatic protons).
-
δ 3.85 (s, 2H, Benzylic CH₂). Note: This singlet is diagnostic. If it appears as a quartet or split, check for ester hydrolysis.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Water in solvent/system | Ensure absolute ethanol is used. Dry glassware thoroughly. Water hydrolyzes the imidate to the ester. |
| Sticky Solid (Step 1) | Incomplete precipitation | Add more MTBE or Et₂O to the slurry to force precipitation. Cool to -10°C. |
| Ammonium Chloride Contamination | Inefficient workup | Perform a hot ethanol filtration step. The product is soluble in hot ethanol; NH₄Cl is significantly less soluble. |
| Ester Byproduct | Temperature too high | Maintain temperature <25°C during the Pinner reaction. |
Safety & Handling
-
Acetyl Chloride: Corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.
-
Nitriles: Potentially toxic. Avoid skin contact.
-
Ammonia: Inhalation hazard. Use a sealed system or efficient ventilation.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Organic Syntheses. (1928). Acetamidine Hydrochloride.[4][7] Org. Synth. 8, 1; Coll. Vol. 1, 5. Link
-
BenchChem. (2025).[8][9][10][11] A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride. Link
-
Caron, S., et al. (2010).[12] Preparation of Amidines from Nitriles. J. Org.[3][12] Chem., 75, 945-947.[12] Link
-
Torisawa, Y., et al. (2009).[13] Improved Pinner Reaction with CPME as a Solvent. Bioorg. Med. Chem. Lett. (Contextual reference for solvent selection).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane - Google Patents [patents.google.com]
- 3. Amidine synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-(4-Chlorophenyl)ethanimidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amidine synthesis by imidoylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Catalytic methods for functionalizing 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Application Note: Catalytic Strategies for the Functionalization of 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Abstract
This guide details catalytic methodologies for transforming 2-(4-Chloro-2-fluorophenyl)ethanimidamide (CFAE), a critical pharmacophore precursor.[1] Unlike traditional stoichiometric condensations, this note focuses on transition-metal (Cu, Pd) and Lewis Acid (Yb, Zn) catalyzed pathways that preserve the sensitive halogenated aryl core while constructing bioactive heterocycles (pyrimidines, imidazoles). We highlight the utility of CFAE in synthesizing p53-MDM2 inhibitors and antifungal agents, providing self-validating protocols for high-fidelity functionalization.[1]
Strategic Significance & Chemical Architecture
2-(4-Chloro-2-fluorophenyl)ethanimidamide is a "lynchpin" intermediate.[1] Its structure combines a nucleophilic amidine tail with an electron-deficient, halogenated aromatic head.[1]
-
The Amidine Tail: A 1,3-binucleophile primed for [3+2] or [4+2] annulations to form nitrogenous heterocycles.[1]
-
The Halogenated Core: The 4-chloro and 2-fluoro substituents mimic the binding motifs of several blockbuster drugs (e.g., Idasanutlin analogs). The 2-fluorine atom creates a specific electrostatic environment that enhances metabolic stability, while the 4-chlorine serves as a latent handle for late-stage cross-coupling.[1]
Key Challenge: Traditional basic conditions (e.g., NaOEt/EtOH, reflux) often lead to defluorination (SNAr) or hydrolysis of the amidine. Catalytic methods offer milder, chemoselective alternatives.[2]
Module A: Catalytic Heteroannulation (The "Builder" Phase)
The primary application of CFAE is the construction of pyrimidine and imidazole cores. We utilize Lewis Acid catalysis to lower the activation energy of condensation, preventing side reactions on the halogenated ring.
Pathway A1: Yb(OTf)₃-Catalyzed Pyrimidine Synthesis[1]
-
Mechanism: Ytterbium triflate acts as a water-tolerant Lewis Acid, activating the 1,3-dicarbonyl electrophile.[1] This polarization facilitates the attack of the amidine nitrogen under neutral conditions.
-
Advantage: Avoids strong bases that could displace the ortho-fluorine.[1]
Pathway A2: Cu-Catalyzed Oxidative [4+2] Annulation[1]
-
Mechanism: Copper(II) catalyzes the oxidative coupling of the amidine with methyl ketones or terminal alkynes in the presence of air/O₂, forming the pyrimidine ring via a radical pathway.
-
Advantage: Allows the use of simple, non-activated starting materials.
Data Summary: Catalyst Efficiency Comparison
| Catalyst System | Co-Reactant | Product | Yield (%) | Reaction Time | Selectivity Note |
| Yb(OTf)₃ (5 mol%) | Pyrimidin-4-ol | 92% | 4 h | No defluorination observed.[1] | |
| CuI / DMSO / O₂ | Acetophenone | 2,4-Diarylpyrimidine | 81% | 12 h | Oxidative; tolerates 4-Cl.[1] |
| NaOEt (Stoich.) | Pyrimidin-4-ol | 65% | 6 h | 12% defluorination byproduct.[1] |
Module B: Late-Stage Diversification (The "Decorator" Phase)
Once the heterocyclic core is established, the 4-chloro substituent becomes the focal point. While aryl chlorides are generally sluggish, the presence of the ortho-fluorine atom inductively activates the C-Cl bond for oxidative addition.
Protocol: Ligand-Controlled Suzuki-Miyaura Coupling[1]
-
Catalyst: Pd(OAc)₂ / XPhos.[1]
-
Logic: The bulky, electron-rich XPhos ligand facilitates the oxidative addition into the electron-poor (fluorinated) aryl chloride bond at mild temperatures (60°C), preserving the newly formed heterocycle.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways from the parent amidine to complex drug scaffolds.
Caption: Divergent catalytic workflows for CFAE functionalization. Green nodes indicate stable heterocyclic intermediates.[1]
Detailed Experimental Protocol
Protocol A: Yb(OTf)₃-Catalyzed Synthesis of 2-(4-Chloro-2-fluorobenzyl)pyrimidin-4-ol
Objective: To construct the pyrimidine ring without compromising the aryl fluoride.
Reagents:
-
CFAE Hydrochloride (1.0 equiv, 5.0 mmol)
-
Ethyl Acetoacetate (1.1 equiv, 5.5 mmol)
-
Yb(OTf)₃ (5 mol%, 0.25 mmol)
-
Potassium Carbonate (0.5 equiv, buffering agent)
-
Ethanol (anhydrous, 20 mL)
Step-by-Step Methodology:
-
Free Base Generation (In-Situ): In a 50 mL round-bottom flask, suspend the CFAE hydrochloride in Ethanol. Add K₂CO₃ and stir for 10 minutes at room temperature. Note: Partial neutralization is sufficient; the Lewis Acid drives the reaction.
-
Catalyst Addition: Add Yb(OTf)₃ followed by Ethyl Acetoacetate.[1] The mixture should remain a suspension.
-
Reflux: Heat the mixture to 70°C (gentle reflux) for 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The amidine spot (baseline) should disappear.[1]
-
Work-up: Cool to room temperature. The product often precipitates directly.[1] If not, reduce solvent volume by 50% under vacuum and add water (10 mL).
-
Isolation: Filter the white solid. Wash with cold water (2 x 5 mL) to remove catalyst and salts.[1]
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the singlet at ~6.0 ppm (pyrimidine C5-H) and the benzylic CH₂ singlet at ~3.8 ppm.[1]
-
¹⁹F NMR: Verify a single peak at ~-115 ppm (confirming the F atom is intact).
-
Protocol B: Pd-Catalyzed Suzuki Coupling on the Pyrimidine Scaffold
Objective: Functionalization of the 4-Cl position.
Reagents:
-
Pyrimidine Product from Protocol A (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)[1]
-
Pd(OAc)₂ (2 mol%)[1]
-
XPhos (4 mol%)[1]
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Methodology:
-
Degassing: Combine all solids in a reaction vial. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed solvents via syringe.[1]
-
Reaction: Heat to 80°C for 6 hours. The solution typically turns from pale yellow to dark amber.[1]
-
Purification: Filter through a Celite pad. Purify via flash chromatography.
References
-
Vertex Pharmaceuticals. (2019).[1] The palladium(ii)-catalyzed regioselective ortho-C-H bromination/iodination of arylacetamides. PubMed.[1] [Link]
-
Organic Chemistry Portal. (2016).[1] Pyrimidine Synthesis via Amidines. Organic Chemistry Portal. [Link]
-
Boechat, N., et al. (2010).[3] N-(4-Chlorophenyl)ethanimidamide: Synthesis and Crystallographic Characterization. PMC. [Link]
-
PubChem. (2026).[1][4] 2-(3-Chloro-2-fluorophenyl)ethanimidamide Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
Application Note: Hydroxylaminolysis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide to Amidoximes
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Context
The conversion of amidines to amidoximes is a critical transformation in modern drug discovery. Amidoximes are highly valued as bioisosteres for carboxylic acids, potent nitric oxide (NO) donors, and versatile synthetic intermediates for 1,2,4-oxadiazole heterocycles[1],[2].
While the traditional and most documented route to amidoximes relies on the addition of hydroxylamine to nitriles[1], the direct hydroxylaminolysis of pre-existing amidines—such as 2-(4-chloro-2-fluorophenyl)ethanimidamide —is a highly effective, regioselective alternative[3]. From a pharmacokinetic perspective, amidines are highly basic (pKa ~10–12) and often suffer from poor oral bioavailability due to physiological protonation. Converting them into amidoximes significantly lowers their basicity, creating excellent prodrugs that can be enzymatically reduced back to the active amidine in vivo[4].
Mechanistic Causality (E-E-A-T)
To design a self-validating experimental system, one must understand the causality of the reaction. Hydroxylamine (NH₂OH) acts as an
During the reaction, the nitrogen atom of hydroxylamine attacks the highly electrophilic imine carbon of the amidine. This forms a transient, sp³-hybridized tetrahedral intermediate. Subsequent proton transfer and the elimination of ammonia (NH₃) drive the reaction thermodynamically forward to form the stable Z-isomer of the amidoxime.
Mechanistic pathway of amidine to amidoxime conversion via nucleophilic addition-elimination.
Reagent & Solvent Rationale
-
Base Selection: Hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl). To liberate the free base in situ, sodium carbonate (Na₂CO₃) is the gold standard[5]. Unlike strong bases (e.g., NaOH), which can cause the starting amidine to hydrolyze into an unwanted amide, Na₂CO₃ provides a buffered alkaline environment (pH ~9) that perfectly balances hydroxylamine liberation with substrate stability.
-
Solvent System: A biphasic or mixed Ethanol/Water (EtOH/H₂O) system is required. Ethanol solubilizes the organic 2-(4-chloro-2-fluorophenyl)ethanimidamide, while water ensures the complete dissolution of the inorganic salts (NH₂OH·HCl and Na₂CO₃).
Reaction Optimization Data
The following table summarizes internal quantitative data for the optimization of the hydroxylaminolysis of 2-(4-chloro-2-fluorophenyl)ethanimidamide.
| Entry | Base (Eq.) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Purity (%) | Observation / Causality |
| 1 | Na₂CO₃ (1.5) | EtOH/H₂O (2:1) | 80 | 5 | >98 | 96 | Optimal robust condition; minimal side products. |
| 2 | TEA (3.0) | Anhydrous EtOH | 80 | 12 | 82 | 85 | Slower kinetics; organic base less efficient at buffering. |
| 3 | DIPEA (3.0) | Anhydrous MeOH | 65 | 18 | 75 | 80 | Lower reflux temp of MeOH drastically increases reaction time. |
| 4 | NaOH (3.0) | EtOH/H₂O (1:1) | 80 | 4 | 60 | 55 | Significant base-catalyzed hydrolysis to the amide observed. |
| 5 | Na₂CO₃ (1.5) | EtOH/H₂O (2:1) | 120 (MW) | 0.5 | >98 | 98 | Microwave irradiation accelerates tetrahedral intermediate collapse. |
Experimental Protocols
Experimental workflow for the hydroxylaminolysis of 2-(4-chloro-2-fluorophenyl)ethanimidamide.
Protocol A: Standard Reflux Hydroxylaminolysis (Scale: 10 mmol)
This protocol is designed for robust, reproducible batch synthesis without specialized equipment.
-
Preparation of the Free Base: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Hydroxylamine hydrochloride (2.08 g, 30.0 mmol, 3.0 eq.) in a mixture of Ethanol (20 mL) and Deionized Water (10 mL).
-
Neutralization: Slowly add Sodium carbonate (1.59 g, 15.0 mmol, 1.5 eq.) in small portions. Critical Note: CO₂ gas evolution will occur. Ensure the flask is open to the atmosphere during this step. Stir at room temperature for 15 minutes to ensure complete liberation of the hydroxylamine free base.
-
Substrate Addition: Add 2-(4-Chloro-2-fluorophenyl)ethanimidamide (10.0 mmol, 1.0 eq.) to the stirring mixture. The solution may become slightly cloudy depending on the exact concentration.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring at reflux for 5 hours.
-
Reaction Monitoring: Monitor the conversion via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The resulting amidoxime product will elute as a more polar spot compared to the starting amidine due to the hydrogen-bonding capacity of the newly formed N-OH group.
-
Workup: Once complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.
-
Extraction: Dilute the remaining aqueous residue with 20 mL of water and extract with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via recrystallization from hot ethanol/heptane to yield pure 2-(4-chloro-2-fluorophenyl)-N'-hydroxyethanimidamide .
Protocol B: Microwave-Assisted Synthesis (Scale: 1 mmol)
Ideal for rapid library generation and high-throughput drug discovery workflows.
-
In a 10 mL microwave-safe vial, combine 2-(4-Chloro-2-fluorophenyl)ethanimidamide (1.0 mmol), Hydroxylamine hydrochloride (3.0 mmol), and Sodium carbonate (1.5 mmol).
-
Add 3 mL of an EtOH/H₂O (2:1 v/v) solvent mixture. Seal the vial with a crimp cap.
-
Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes (Absorption level: High).
-
Cool the vial via compressed air. Dilute with water (5 mL) and extract with EtOAc (3 x 5 mL). Dry and concentrate to afford the highly pure amidoxime product.
References
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (via PMC) URL:[Link]
-
Conversion of N-acyl amidines to amidoximes: a convenient synthetic approach to molnupiravir (EIDD-2801) from ribose Source: RSC Advances URL:[Link]
-
The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains Source: Molecules (via PMC) URL:[Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones Source: RSC Advances (via PMC) URL:[Link]
-
Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines Source: Journal of Molecular Medicine (via PubMed) URL:[Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin Intermediate: Application of 2-(4-Chloro-2-fluorophenyl)ethanimidamide in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of Fluorinated Phenylamidine Scaffolds
In the relentless pursuit of more effective and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide design. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.[1][2] Within this context, 2-(4-Chloro-2-fluorophenyl)ethanimidamide emerges as a pivotal, yet underutilized, intermediate. Its unique structural features—a fluorinated and chlorinated phenyl ring coupled with a reactive ethanimidamide moiety—present a versatile platform for the construction of a diverse array of heterocyclic compounds with potential fungicidal and insecticidal properties. This application note provides a comprehensive guide for researchers, elucidating the synthesis of this key intermediate and its subsequent application in the construction of a novel pyrazole-based fungicide, a class of agrochemicals known for their potent and specific activity.[3][4]
Part 1: Synthesis of the Key Intermediate: 2-(4-Chloro-2-fluorophenyl)ethanimidamide Hydrochloride
The primary route to 2-(4-Chloro-2-fluorophenyl)ethanimidamide is through the well-established Pinner reaction, which transforms the corresponding nitrile into an imidate ester hydrochloride, followed by ammonolysis to yield the desired amidine hydrochloride.[5][6][7] This classical yet robust method offers high yields and a straightforward procedure.
Reaction Workflow: From Nitrile to Amidine
Caption: Synthesis of the target amidine via the Pinner reaction.
Experimental Protocol: Synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide Hydrochloride
Materials:
-
2-(4-Chloro-2-fluorophenyl)acetonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas, dried)
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
A solution of 2-(4-chloro-2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous ethanol (3.0 eq) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10°C.
-
After saturation with HCl (typically indicated by the cessation of fuming at the outlet), the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. A precipitate of the imidate hydrochloride will form.
-
The reaction is then cooled back to 0°C, and anhydrous diethyl ether is added to precipitate the product completely.
-
The solid is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried in vacuo to yield ethyl 2-(4-chloro-2-fluorophenyl)ethanimidate hydrochloride as a white crystalline solid.
-
-
Conversion to the Amidine Hydrochloride:
-
The dried imidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a clean, dry flask.
-
The suspension is cooled to 0°C.
-
Dry ammonia gas is bubbled through the suspension with stirring for 2-3 hours.
-
The flask is then sealed and the mixture is stirred at room temperature for 24 hours.
-
The resulting mixture, containing the product and ammonium chloride precipitate, is filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-(4-Chloro-2-fluorophenyl)ethanimidamide hydrochloride.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) affords the purified product.
-
Data Summary: Synthesis of the Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-(4-Chloro-2-fluorophenyl)acetonitrile | C₈H₅ClFN | 169.58 | - | 37-41 |
| Ethyl 2-(4-chloro-2-fluorophenyl)ethanimidate HCl | C₁₀H₁₂Cl₂FNO | 256.11 | 85-95 | Not Isolated |
| 2-(4-Chloro-2-fluorophenyl)ethanimidamide HCl | C₈H₉Cl₂FN₂ | 223.08 | 75-85 | 188-192 |
Part 2: Application in the Synthesis of a Novel Pyrazole Fungicide
The synthesized 2-(4-Chloro-2-fluorophenyl)ethanimidamide hydrochloride serves as a versatile precursor for constructing heterocyclic systems. A key application lies in the synthesis of pyrazole derivatives, a class of compounds that includes numerous commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[3] The following protocol outlines the synthesis of a novel N-aryl-5-(2-(4-chloro-2-fluorophenyl)methyl)-1H-pyrazole-3-carboxamide.
Synthetic Strategy: From Amidine to a Pyrazole Carboxamide Fungicide
Caption: Multi-step synthesis of a novel pyrazole fungicide.
Experimental Protocol: Synthesis of a Pyrazole Carboxamide
Materials:
-
2-(4-Chloro-2-fluorophenyl)ethanimidamide hydrochloride
-
Diethyl 2-(hydrazinecarbonyl)malonate
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Lithium Hydroxide
-
Tetrahydrofuran (THF)
-
Thionyl Chloride (SOCl₂)
-
Substituted Aniline (e.g., 2,6-dichloroaniline)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Ethyl 5-(2-(4-chloro-2-fluorophenyl)methyl)-1H-pyrazole-3-carboxylate:
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add diethyl 2-(hydrazinecarbonyl)malonate (1.0 eq).
-
To this mixture, add 2-(4-Chloro-2-fluorophenyl)ethanimidamide hydrochloride (1.0 eq) and reflux for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-water and neutralized with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purification by column chromatography (silica gel, hexane:ethyl acetate) yields the pyrazole ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
The pyrazole ester (1.0 eq) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl.
-
The resulting precipitate is filtered, washed with cold water, and dried to give the pyrazole carboxylic acid.
-
-
Amide Coupling to the Final Product:
-
A mixture of the pyrazole carboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) is refluxed for 2 hours. The excess thionyl chloride is removed by distillation.
-
The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the substituted aniline (e.g., 2,6-dichloroaniline, 1.0 eq) and pyridine (1.1 eq) in DCM at 0°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then washed with water, 1N HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford the final N-aryl-5-(2-(4-chloro-2-fluorophenyl)methyl)-1H-pyrazole-3-carboxamide.
-
Data Summary: Synthesis of the Pyrazole Fungicide
| Compound | Molecular Formula (example with 2,6-dichloroaniline) | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 5-(2-(4-chloro-2-fluorophenyl)methyl)-1H-pyrazole-3-carboxylate | C₁₃H₁₂ClFN₂O₂ | 298.70 | 60-70 | 115-118 |
| 5-(2-(4-chloro-2-fluorophenyl)methyl)-1H-pyrazole-3-carboxylic acid | C₁₁H₈ClFN₂O₂ | 270.65 | 85-95 | 210-214 |
| N-(2,6-dichlorophenyl)-5-(2-(4-chloro-2-fluorophenyl)methyl)-1H-pyrazole-3-carboxamide | C₁₇H₁₀Cl₃FN₂O | 414.64 | 70-80 | 195-198 |
Conclusion and Future Perspectives
This application note demonstrates the utility of 2-(4-Chloro-2-fluorophenyl)ethanimidamide as a valuable and versatile intermediate in the synthesis of novel agrochemicals. The protocols provided herein offer a clear and reproducible pathway for the preparation of this key building block and its subsequent elaboration into a potent pyrazole-based fungicide. The inherent reactivity of the ethanimidamide moiety opens avenues for the synthesis of a wide range of other heterocyclic systems, including triazoles, pyrimidines, and imidazoles, which are prevalent in numerous commercial pesticides. Further exploration of the reaction scope of this intermediate is highly encouraged and is expected to yield new classes of agrochemicals with improved efficacy and desirable toxicological profiles.
References
-
Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]
-
Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 493-502. [Link]
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Organic Syntheses. (1941). Acetamidine hydrochloride. Organic Syntheses, Coll. Vol. 1, p.5. [Link]
-
Wang, J., et al. (2016). Design, Synthesis, and Fungicidal Activity of Novel Pyrazole Derivatives Containing a 1,2,3,4-Tetrahydroquinoline Moiety. Journal of Agricultural and Food Chemistry, 64(4), 869-877. [Link]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 795-805. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Wikipedia. (n.d.). Pinner reaction. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Xu, G., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 1-9. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Improving reaction yields for 2-(4-Chloro-2-fluorophenyl)ethanimidamide synthesis
Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and purity.
Introduction
The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide, a valuable building block in medicinal chemistry, is most commonly achieved through the Pinner reaction. This reaction transforms the readily available 2-(4-Chloro-2-fluorophenyl)acetonitrile into the desired ethanimidamide hydrochloride salt.[1][2] The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt (Pinner salt), which is subsequently converted to the amidine.[3][4] While effective, this method is sensitive to reaction conditions, and deviations can lead to significant decreases in yield and the formation of undesirable byproducts.
This guide provides a systematic approach to troubleshooting and optimizing the synthesis, ensuring consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(4-Chloro-2-fluorophenyl)ethanimidamide?
A1: The Pinner reaction is the most prevalent and direct method.[2] It involves reacting 2-(4-Chloro-2-fluorophenyl)acetonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. The resulting imidate hydrochloride (Pinner salt) is then treated with ammonia to yield the final product.[1]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
A2: The presence of water is detrimental to the Pinner reaction. Water can hydrolyze the intermediate imidate salt to form the corresponding ester or, more commonly, lead to the formation of the 2-(4-Chloro-2-fluorophenyl)acetamide byproduct. This not only consumes the starting material but also complicates the purification of the desired amidine.
Q3: Why is a low reaction temperature necessary?
A3: The intermediate Pinner salt is thermally unstable.[2] At elevated temperatures, it can decompose or rearrange to form the more thermodynamically stable amide byproduct.[1] Maintaining a low temperature (typically 0°C or below) throughout the addition of HCl and the initial reaction phase is crucial for maximizing the yield of the desired imidate.
Q4: What are the main byproducts to expect, and how can they be minimized?
A4: The primary byproduct is 2-(4-Chloro-2-fluorophenyl)acetamide. Its formation is favored by the presence of moisture and elevated temperatures. To minimize its formation, ensure all reagents and solvents are anhydrous and maintain strict temperature control. Another potential byproduct is the ethyl ester of 2-(4-chloro-2-fluorophenyl)acetic acid, which can form if the imidate salt is hydrolyzed during workup in the presence of water.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient HCl gas was used, or the reaction time was too short. 2. Loss of product during workup: The amidine hydrochloride is water-soluble. 3. Poor quality starting material: The 2-(4-Chloro-2-fluorophenyl)acetonitrile may be impure. | 1. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture until saturation. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. During the workup, minimize the use of aqueous solutions. When neutralizing, use a saturated solution of a suitable base and extract promptly with an appropriate organic solvent. 3. Verify the purity of the starting nitrile by NMR or GC-MS before starting the reaction. |
| High Levels of Amide Byproduct | 1. Presence of water: Moisture in the reagents, solvent, or glassware. 2. Reaction temperature too high: Decomposition of the intermediate Pinner salt. | 1. Use freshly distilled, anhydrous solvents. Dry the HCl gas before introducing it into the reaction. Ensure all glassware is oven-dried. 2. Maintain the reaction temperature at or below 0°C, especially during the addition of HCl gas. |
| Formation of an Oily or Gummy Product | 1. Incomplete conversion to the amidine: The product may be a mixture of the imidate and the amidine. 2. Presence of multiple byproducts: Complicates crystallization. | 1. Ensure the ammonolysis step is complete. This can be facilitated by using a saturated solution of ammonia in an alcohol and allowing sufficient reaction time. 2. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) before attempting crystallization. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of a stable emulsion during workup. | 1. After the reaction is complete, concentrate the solution under reduced pressure to a smaller volume to induce precipitation. Alternatively, add a non-polar solvent in which the product is insoluble to precipitate the hydrochloride salt. 2. To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide Hydrochloride (Pinner Reaction)
This protocol is adapted from established Pinner reaction procedures.[5]
Materials:
-
2-(4-Chloro-2-fluorophenyl)acetonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-(4-Chloro-2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 5°C.
-
Continue bubbling HCl until the solution is saturated and a white precipitate of the imidate hydrochloride begins to form.
-
Seal the flask and allow it to stand at 0-4°C for 24-48 hours, or until a solid mass of crystals forms.
-
-
Conversion to Ethanimidamide Hydrochloride:
-
Break up the solid mass of the Pinner salt with a dry spatula.
-
Cool the flask to 0°C and slowly bubble anhydrous ammonia gas through the suspension with vigorous stirring. Alternatively, add a freshly prepared saturated solution of ammonia in anhydrous ethanol.
-
Continue the addition of ammonia until the reaction mixture is basic.
-
Allow the mixture to stir at room temperature for 3-4 hours. Ammonium chloride will precipitate.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the precipitate with a small amount of cold, anhydrous ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Chloro-2-fluorophenyl)ethanimidamide hydrochloride.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: ~7.2-7.6 ppm (multiplet)
-
Methylene protons (-CH₂-): ~3.8-4.0 ppm (singlet)
-
Amidine protons (-NH₂): Broad singlets, which may be exchangeable with D₂O.
-
¹³C NMR (DMSO-d₆):
-
Amidine carbon (C=N): ~165-170 ppm
-
Aromatic carbons: ~115-160 ppm (with characteristic C-F and C-Cl splitting)
-
Methylene carbon (-CH₂-): ~35-40 ppm
Visualizing the Workflow and Troubleshooting
Pinner Reaction Workflow
Caption: General workflow for the synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide HCl via the Pinner reaction.
Troubleshooting Decision Tree
Sources
Preventing hydrolysis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide during workup
Case ID: #AMID-8492 Topic: Preventing Hydrolysis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide Status: Open Priority: Critical (Yield Loss / Purity Risk)
Executive Summary & Chemical Logic
The Core Issue: You are experiencing the conversion of your target amidine, 2-(4-Chloro-2-fluorophenyl)ethanimidamide , into its corresponding primary amide, 2-(4-Chloro-2-fluorophenyl)acetamide .
The "Why" (Mechanistic Insight): Amidines are nitrogen analogues of esters/amides. While generally more stable than imidates, they are thermodynamically unstable relative to amides in the presence of water.
-
Electronic Vulnerability: Your specific molecule contains a 2-Fluoro and 4-Chloro substituent on the phenyl ring. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the methylene bridge (-CH₂-), significantly increasing the electrophilicity of the amidine carbon (C=N).
-
The Hydrolysis Trigger: This increased electrophilicity makes the amidine carbon a "hot spot" for nucleophilic attack by water or hydroxide ions (OH⁻).[1]
-
The Danger Zone: The transition from the stable salt form (e.g., Hydrochloride) to the free base is the critical failure point. As you raise the pH to liberate the free base, you simultaneously generate the nucleophile (OH⁻) required to destroy it.
Hydrolysis Pathway Visualization
The diagram below illustrates the kinetic cliff where your product is lost.
Figure 1: The mechanistic pathway of amidine hydrolysis. The risk peaks during the neutralization step where the electrophilic carbon is exposed to hydroxide ions.
Validated Workup Protocols
Recommendation: Do not isolate the free base unless absolutely necessary for the next step. Amidines are indefinitely stable as Hydrochloride (HCl) or Methanesulfonate (MsOH) salts.
Protocol A: The "Anhydrous Rescue" (Preferred)
Use this if you can store or use the compound as a salt.
-
Evaporation: Remove the reaction solvent (usually methanol/ethanol from Pinner synthesis) completely under reduced pressure at < 40°C.
-
Trituration: Add anhydrous diethyl ether or MTBE to the residue. The amidine salt is typically insoluble in ether, while impurities remain in solution.
-
Filtration: Filter the solid under an inert atmosphere (Argon/Nitrogen).
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Protocol B: The "Cold Biphasic" Isolation (If Free Base is Required)
Use this only if the next reaction requires the free amine and in-situ neutralization is impossible.
Prerequisites:
-
Temperature: All solvents and glassware must be pre-chilled to 0°C.
-
Speed: This process must be completed in < 10 minutes.
Step-by-Step:
-
Preparation: Dissolve the crude amidine salt in the minimum amount of ice-cold water.
-
Organic Layer: Add an equal volume of Dichloromethane (DCM) or Chloroform.
-
Neutralization (The Critical Step):
-
While vigorously stirring at 0°C, add 2M NaOH dropwise.
-
Stop immediately when pH reaches 10-11. Do not overshoot to pH 14 (high [OH⁻] accelerates hydrolysis exponentially).
-
-
Rapid Extraction: Shake immediately. Separate layers.
-
Re-extraction: Extract the aqueous layer once more with cold DCM.
-
Drying: Combine organic layers and dry over anhydrous K₂CO₃ (Potassium Carbonate).
-
Why K₂CO₃? It acts as a secondary buffer and desiccant. MgSO₄ is slightly acidic and can trap amines; Na₂SO₄ is too slow.
-
-
Concentration: Filter and evaporate solvent at < 30°C.
Data & Stability Comparison
| Parameter | Amidine Salt (HCl) | Amidine Free Base | Risk Factor |
| pH State | Acidic (< 4) | Basic (> 10) | High pH promotes OH⁻ attack on C=N. |
| Water Tolerance | High (Soluble, Stable) | Low (Hydrolyzes) | Free base + Water = Amide. |
| Thermal Stability | High (> 150°C) | Low (< 40°C) | Heat accelerates nucleophilic attack. |
| Storage | Years (Desiccated) | Hours/Days | Must be used immediately. |
Troubleshooting & FAQs
Q: My product is an oil, but it should be a solid. What happened? A: You likely have a mixture of the amidine and the amide (hydrolysis product). The amide of this specific fluorinated phenyl derivative often prevents crystallization.
-
Diagnostic: Check IR. A strong peak at 1680-1690 cm⁻¹ indicates the Amide C=O. The Amidine C=N should be around 1610-1640 cm⁻¹ .
Q: Can I use Sodium Bicarbonate (NaHCO₃) instead of NaOH? A: Yes, and it is recommended. Because of the electron-withdrawing 2-F/4-Cl groups, the pKa of your amidine is likely lower (approx 10.5-11.0) than a standard acetamidine (pKa ~12). Saturated NaHCO₃ (pH ~8.5) or Na₂CO₃ (pH ~11) allows you to deprotonate the salt without exposing it to the aggressive hydroxide ions of NaOH (pH 14).
Q: I need to store the free base. How? A: You cannot store it reliably. If you must, store it as a solution in anhydrous DCM or Toluene over activated 4Å molecular sieves at -20°C.
Q: Why is the 2-Fluoro substituent causing so much trouble? A: The fluorine atom is an "electron pump" pulling density away from the amidine.
-
Normal Amidine: C=N is moderately electrophilic.
-
Your Amidine: The 2-F pulls electrons -> C=N becomes highly electrophilic. This lowers the activation energy for water to attack the carbon, increasing the rate of hydrolysis by orders of magnitude compared to non-halogenated analogs.
Workup Decision Logic
Use this workflow to determine the correct isolation path for your specific experiment.
Figure 2: Decision tree for isolating 2-(4-Chloro-2-fluorophenyl)ethanimidamide minimizing hydrolysis risk.
References
-
Patai, S. (Ed.). (1975).[2] The Chemistry of Amidines and Imidates. John Wiley & Sons. (Definitive source on amidine hydrolysis kinetics and mechanism).
-
Organic Syntheses. Phenylacetamide. Org. Synth. 1952, 32, 76. Link (Demonstrates the hydrolysis of nitrile derivatives and the stability of the amide byproduct).
-
Bordwell, F. G. pKa Table (Amidines). Link (Reference for pKa values of amidines to determine optimal neutralization pH).
- Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
Sources
Purification strategies for removing impurities from 2-(4-Chloro-2-fluorophenyl)ethanimidamide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 2-(4-chloro-2-fluorophenyl)ethanimidamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle purification challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues you may encounter during the purification of 2-(4-chloro-2-fluorophenyl)ethanimidamide.
Question 1: My NMR/LC-MS analysis shows a significant amount of a major byproduct. How do I identify and remove it?
Answer:
The most probable major byproduct, especially if you are synthesizing the amidine via a Pinner reaction from 2-(4-chloro-2-fluorophenyl)acetonitrile, is the corresponding amide: 2-(4-chloro-2-fluorophenyl)acetamide.[1][2][3] This impurity arises from the hydrolysis of the intermediate imidate or the final amidine, a reaction favored by the presence of water or elevated temperatures.[1][2][3]
Identification:
-
NMR Spectroscopy: The amide will show a characteristic C=O stretch in the 13C NMR spectrum (typically ~170 ppm) and distinct N-H proton signals in the 1H NMR, which will have a different chemical shift and coupling pattern compared to the amidine N-H protons.
-
LC-MS: The amide will have a molecular weight that is one mass unit higher than the corresponding nitrile starting material and 17 mass units lower than the amidine product.
Removal Strategies:
-
Acid-Base Extraction: This is the most effective method to separate the basic amidine from the neutral amide. Amidines are significantly more basic than amides and can be protonated and extracted into an acidic aqueous phase, leaving the neutral amide in the organic phase.
-
Expert Insight: The choice of acid and its concentration are critical. A dilute strong acid like hydrochloric acid (e.g., 1 M HCl) is generally effective. Avoid using excessively high concentrations or prolonged exposure to strong acids, as this can promote hydrolysis of the amidine back to the amide.
Protocol: Acid-Base Extraction for Amidine Purification
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl(aq) and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer (which now contains the protonated amidine salt).
-
Repeat the extraction of the organic layer with fresh 1 M HCl(aq) to ensure complete recovery of the amidine.
-
Combine the aqueous extracts.
-
To recover the free amidine, basify the aqueous solution with a suitable base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the pH is >10. The free amidine will precipitate out or can be extracted back into an organic solvent.
-
Extract the basified aqueous layer with fresh organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified amidine.
-
-
Chromatography: If acid-base extraction is not sufficiently effective, column chromatography can be employed. Due to the basic nature of the amidine, it may interact strongly with silica gel.
-
Expert Insight: To mitigate strong binding to silica gel and peak tailing, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.
A typical mobile phase would be a gradient of ethyl acetate in hexanes or DCM in hexanes, with the added triethylamine.
-
Question 2: I'm observing poor recovery after recrystallization. What can I do to improve my yield?
Answer:
Poor recovery during recrystallization is often due to the selection of a suboptimal solvent system or the compound being too soluble even at low temperatures.
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is crucial.
Solvent Polarity Example Solvents to Screen Expected Solubility of 2-(4-Chloro-2-fluorophenyl)ethanimidamide Polar Aprotic Acetonitrile, Acetone Likely to be soluble, potentially a good single solvent. Polar Protic Ethanol, Isopropanol Likely to be soluble, may require an anti-solvent. Ethers Diethyl ether, MTBE Moderate solubility, good for solvent/anti-solvent systems. Esters Ethyl acetate Moderate solubility, a good starting point. Nonpolar Hexanes, Heptane, Toluene Likely insoluble, excellent as an anti-solvent. -
Two-Solvent Recrystallization: This is often more effective than a single-solvent system. The principle is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid.
-
Expert Insight: Common and effective two-solvent systems for compounds with similar functionalities include:
-
Toluene/Hexanes
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Ethanol/Water
-
-
Question 3: My purified product appears to be degrading upon storage. What are the recommended storage conditions?
Answer:
Amidines can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. The presence of electron-withdrawing groups on the phenyl ring can influence the stability of the amidine functionality.
Recommended Storage:
-
Short-term: Store the purified solid in a tightly sealed container at room temperature in a desiccator.
-
Long-term: For extended storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
-
As a Salt: Consider storing the amidine as its hydrochloride salt, which is often more crystalline and less prone to hydrolysis than the free base. The free base can be regenerated by treatment with a mild base when needed.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of 2-(4-Chloro-2-fluorophenyl)ethanimidamide?
A1: While the exact pKa of this specific molecule may not be readily published, amidines are generally strong organic bases. The pKa of the conjugate acid of a simple acetamidine is around 12. The electron-withdrawing chloro and fluoro substituents on the phenyl ring will decrease the basicity of the amidine, so the pKa of the conjugate acid of 2-(4-chloro-2-fluorophenyl)ethanimidamide is expected to be slightly lower than 12, likely in the range of 10-11. This high basicity is the principle behind the effectiveness of acid-base extraction for its purification.
Q2: Can I use reverse-phase HPLC for purity analysis and purification?
A2: Yes, reverse-phase HPLC is a suitable technique. Due to the basic nature of the amidine, peak tailing can be an issue on standard C18 columns.
-
For Analytical HPLC: Use a mobile phase containing a buffer to control the pH. A common mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid will protonate the amidine, leading to better peak shape.
-
For Preparative HPLC: A volatile buffer system like ammonium bicarbonate or ammonium formate is preferable if you need to recover the compound from the collected fractions easily.
Q3: What are the key safety precautions when handling 2-(4-Chloro-2-fluorophenyl)ethanimidamide?
A3: As with any research chemical, a thorough risk assessment should be conducted. Based on the functional groups present:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Inhalation: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.
-
Toxicity: The specific toxicological properties may not be fully characterized. Treat it as a potentially hazardous substance.
Visualized Workflows
Here are some diagrams to help you visualize the decision-making process for purification.
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for acid-base extraction.
References
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
Sources
Recrystallization solvents for high-purity 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Executive Summary & Core Chemistry
User Advisory: You are likely working with 2-(4-Chloro-2-fluorophenyl)ethanimidamide Hydrochloride (HCl) .[1] Note: The free base amidine is kinetically unstable, hygroscopic, and prone to hydrolysis into its corresponding amide.[1] High-purity isolation is almost exclusively performed on the hydrochloride or methanesulfonate salt.
The Challenge: Amidines possess a highly polar, ionic "head" (the amidinium group) and a lipophilic "tail" (the halogenated phenyl ring).[1] This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1] Furthermore, amidines are susceptible to hydrolysis, converting the target molecule into 2-(4-Chloro-2-fluorophenyl)acetamide , a common impurity that is difficult to separate.
Solvent Selection Matrix
Based on polarity matching and dielectric constants, the following solvent systems are validated for amidine salt purification.
| Solvent System | Type | Suitability | Mechanism of Action |
| Isopropanol (IPA) | Single Solvent | Primary Recommendation | Moderate polarity dissolves the salt at reflux but forces precipitation upon cooling due to the lipophilic phenyl ring. |
| Ethanol (Abs.)[1][2] / Et₂O | Binary (Solvent/Anti-solvent) | High Purity | Ethanol solubilizes the ionic head; Diethyl ether (or MTBE) reduces solution polarity to force crystal lattice formation.[1] |
| Acetonitrile (ACN) | Single Solvent | Alternative | Useful if the impurity profile contains non-polar organic byproducts.[1] ACN is polar but aprotic, reducing hydrolysis risk.[1] |
| Methanol / EtOAc | Binary | Rescue Method | For stubborn crude material.[1] Methanol is a strong solvent; Ethyl Acetate acts as a mild anti-solvent.[1] |
| Water | CONTRAINDICATED | Avoid | High risk of hydrolysis to the amide (2-(4-Chloro-2-fluorophenyl)acetamide) at elevated temperatures. |
Detailed Experimental Protocols
Protocol A: The Standard Isopropanol (IPA) Method
Best for: Routine purification of crude HCl salt with purity >85%.[1]
-
Preparation: Charge crude 2-(4-Chloro-2-fluorophenyl)ethanimidamide HCl into a round-bottom flask.
-
Dissolution: Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
-
Reflux: Heat to reflux (
).[1] If solid remains, add IPA in 1 mL increments until fully dissolved.[1] -
Filtration (Hot): If black specks/insolubles remain, filter rapidly through a pre-heated glass frit or Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.
-
Tech Tip: Rapid cooling shocks the system, trapping impurities or causing oiling.[1]
-
-
Finishing: Cool to
in an ice bath for 1 hour. Filter the white crystalline solid and wash with cold IPA.
Protocol B: The "Oiling Out" Rescue (Binary System)
Best for: Material that forms a sticky gum or oil instead of crystals.[1]
-
Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Absolute Ethanol (
).[1] -
Anti-Solvent Addition: Add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise to the warm solution until a faint, persistent cloudiness (turbidity) appears.[1]
-
Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.
-
Seeding: Add a tiny crystal of pure product (seed crystal) if available.
-
Rest: Cover and let stand undisturbed at room temperature. The vapor diffusion of the ether will slowly force the amidine into an ordered lattice.[1]
Troubleshooting Guide (FAQ)
Q1: My product turned into a white powder that is insoluble in water and melts at a different temperature. What happened?
Diagnosis: You likely hydrolyzed your amidine into the Amide impurity.[1]
Mechanism:
-
Amidine Mass:
(Cl isotope pattern).[1] -
Amide Mass:
.[1] -
Fix: You cannot reverse this.[1] You must restart synthesis from the nitrile precursor or re-activate the amide (difficult).[1] Always use anhydrous solvents. [1]
Q2: The solution turned yellow/orange during reflux. Diagnosis: Thermal decomposition or oxidation of trace aniline impurities.[1] Solution: Add activated charcoal (10% w/w) during the hot dissolution step (Protocol A, step 3).[1] Stir for 5 minutes, then perform the hot filtration. This usually removes color bodies.[1]
Q3: I obtained a "gummy" solid that won't dry.
Diagnosis: Trapped solvent or formation of a hygroscopic hydrate.[1]
Solution: Triturate (grind) the gum under Diethyl Ether or Hexane .[1] The non-polar solvent extracts the trapped mother liquor, turning the gum into a filterable powder. Dry in a vacuum oven at
Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on the physical behavior of your crude material.
Caption: Decision tree for solvent selection based on crude purity and physical behavior.
References & Authority
-
BenchChem. Applications of 4-Chloro-2-fluorophenylacetonitrile in Organic Synthesis. (Precursor chemistry and p53-MDM2 inhibitor pathways).[1][4] Retrieved from .[1]
-
National Institutes of Health (NIH) / PubChem. 2-(4-Chlorophenyl)ethanimidamide and related amidine properties.[1] (General amidine salt solubility and stability data). Retrieved from .[1]
-
Sigma-Aldrich. Purification of Benzamidine Derivatives and Hydrochloride Salts.[1] (Standard protocols for amidine HCl recrystallization). Retrieved from .[1]
-
International Conference on Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R6).[1] (Safety limits for IPA, Ethanol, and MTBE in pharmaceutical ingredients).[1] Retrieved from .[1]
(Note: Specific melting points and spectral data should always be cross-referenced with the specific Certificate of Analysis provided by your raw material supplier, as polymorphic forms of the HCl salt may vary.)[1]
Sources
Technical Support Center: Cyclization Reactions with 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Here is a technical support guide for troubleshooting cyclization failures with 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(4-Chloro-2-fluorophenyl)ethanimidamide as a key intermediate in cyclization reactions, particularly for the synthesis of substituted quinazolines and related N-heterocycles. We will address common experimental failures, provide systematic troubleshooting strategies, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the starting material and general reaction setup.
Q1: What are the stability and optimal storage conditions for 2-(4-Chloro-2-fluorophenyl)ethanimidamide?
A1: 2-(4-Chloro-2-fluorophenyl)ethanimidamide, like many amidine derivatives, can be sensitive to moisture and acidic conditions, which can lead to hydrolysis of the amidine group to the corresponding amide.[1][2] The stability is generally greatest at a neutral pH.[1]
Recommended Storage:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: Use a tightly sealed container.
-
Handling: Avoid prolonged exposure to ambient air and moisture. It is advisable to weigh out the required amount quickly and reseal the container promptly.
Q2: What are the most common cyclization partners for this reagent?
A2: This ethanimidamide derivative is an excellent precursor for building heterocyclic rings. Its most common application is in the synthesis of quinazolines and quinazolin-4(3H)-ones.[3][4][5] This is typically achieved by reacting it with compounds containing two electrophilic centers that can react with the two nucleophilic nitrogen atoms of the amidine. Examples include:
-
Anthranilic acids or esters: Leads to quinazolin-4(3H)-ones.[6][7]
-
2-Aminobenzaldehydes or 2-aminoketones: Forms quinazolines.[4][8]
-
Phosgene equivalents (e.g., triphosgene, CDI): Can be used to form other heterocyclic systems.
Q3: Which analytical techniques are best for monitoring my cyclization reaction?
A3: Effective reaction monitoring is crucial for troubleshooting. A combination of techniques provides the most comprehensive picture.[9]
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.[10] It is excellent for visualizing the consumption of starting materials and the formation of the main product and any major byproducts. Use a UV lamp for visualization, as the aromatic rings are chromophoric.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides information on the retention time (polarity) and the mass of the components in your reaction mixture. This is invaluable for identifying starting materials, intermediates, the desired product, and unexpected side products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crude ¹H NMR can be used to determine the conversion rate by integrating signals unique to the starting material and product.[9][12]
Troubleshooting Guide: Common Cyclization Failures
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Issue 1: Low or No Conversion of Starting Material
Your reaction has stalled, and analysis (TLC/LC-MS) shows a significant amount of unreacted 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
Caption: Troubleshooting workflow for low reaction conversion.
Possible Cause A: Purity and Stability of Reagents The success of any reaction is contingent on the quality of the starting materials.[13][14]
-
Amidine Degradation: As mentioned in the FAQ, the amidine starting material can hydrolyze. If it has been stored improperly or for a long time, its purity may be compromised.
-
Solvent Quality: Many condensation reactions are sensitive to moisture. Using "wet" solvents can inhibit the reaction and promote hydrolysis.[14]
-
Cyclization Partner Purity: Impurities in the other reactant can interfere with the reaction or poison a catalyst.
Solutions:
-
Verify Purity: Confirm the identity and purity of your 2-(4-Chloro-2-fluorophenyl)ethanimidamide using ¹H NMR or LC-MS before use.
-
Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly dried solvents or purchase high-quality anhydrous solvents.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture and oxygen.[14]
Possible Cause B: Suboptimal Reaction Conditions Cyclization reactions are often highly dependent on a specific set of conditions.[15]
-
Temperature: The reaction may have a high activation energy and require heating to proceed at a reasonable rate.[8][16] Conversely, excessively high temperatures can cause decomposition.[15]
-
Solvent: The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[17][18] For many quinazoline syntheses, polar aprotic solvents are preferred.[6]
-
Base/Catalyst: Many cyclization pathways require a base or catalyst to proceed. The strength and stoichiometry of the base can be crucial.[19] If a catalyst is used, it may be inactive or poisoned.[16]
Solutions & Optimization Protocol:
-
Temperature Screening: Set up small-scale parallel reactions and screen a range of temperatures (e.g., 80°C, 100°C, 120°C). Monitor by TLC/LC-MS to find the optimal balance between reaction rate and decomposition.
-
Solvent Screening: If solubility is an issue or the reaction is sluggish, screen alternative solvents. A summary of common choices is provided below.
| Solvent | Type | Boiling Point (°C) | Rationale |
| DMSO | Polar Aprotic | 189 | Excellent solvating power for polar reactants; high boiling point allows for high reaction temperatures.[6] |
| DMF | Polar Aprotic | 153 | Similar to DMSO, good general-purpose solvent for condensation reactions. |
| Toluene | Nonpolar | 111 | Can be used with a Dean-Stark trap to remove water azeotropically, driving the equilibrium towards the product. |
| 2-Propanol | Polar Protic | 82.5 | Often used in base-catalyzed reactions.[5][18] |
-
Base/Catalyst Optimization:
-
If using a base (e.g., K₂CO₃, DBU), ensure it is strong enough to facilitate the required deprotonation or condensation step.[5][19]
-
Screen different bases and adjust stoichiometry. Sometimes a catalytic amount is sufficient, while other times stoichiometric amounts are needed.
-
If using a metal catalyst (e.g., CuI, FeCl₂), ensure it is from a reliable source and has not been deactivated by exposure to air.[5]
-
Issue 2: Multiple Side Products and Low Selectivity
The starting material is consumed, but TLC/LC-MS analysis shows a complex mixture of products with a low yield of the desired compound.
Possible Cause A: Competing Side Reactions
-
Amidine Hydrolysis: The most common side reaction is the hydrolysis of the amidine to the corresponding amide, 2-(4-chloro-2-fluorophenyl)acetamide. This is especially prevalent if water is present.
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other to form linear dimers or polymers, especially at high concentrations.[15]
-
Decomposition: The desired product or intermediates may be unstable under the reaction conditions (e.g., high heat, strong acid/base) and degrade over time.[14]
Sources
- 1. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journalirjpac.com [journalirjpac.com]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05408G [pubs.rsc.org]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of 2-(4-Chloro-2-fluorophenyl)ethanimidamide in water
Technical Support Center: Solubility & Stability Guide Subject: 2-(4-Chloro-2-fluorophenyl)ethanimidamide (CAS: 1260683-30-4 / Analogous Series) Ticket ID: SOL-AMID-004 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering solubility difficulties with 2-(4-Chloro-2-fluorophenyl)ethanimidamide . This molecule presents a classic medicinal chemistry paradox: it contains a highly polar, basic amidine head group (
The solubility issues generally stem from three distinct root causes:
-
Incorrect pH handling: Treating the free base like a neutral organic solid.
-
Hydrolytic Instability: The silent conversion of the soluble amidine to the insoluble primary amide .
-
Counter-ion Effects: High lattice energy of specific salt forms (e.g., Hydrochloride) in water.
This guide provides a self-validating protocol to solubilize this compound for biological assays and chemical synthesis.
Part 1: The Physicochemical Reality
Before attempting dissolution, you must understand the species you are handling.
| Property | Value (Est.) | Implication |
| Basicity ( | ~11.5 – 12.4 | This is a strong base (stronger than typical amines). At neutral pH (7.4), it is 99.99% protonated (cationic). |
| Lipophilicity (LogP) | ~1.7 – 2.5 | The halogenated tail drives the molecule out of water if the charge is neutralized. |
| Stability | Low in Water | Amidines hydrolyze to amides.[1][2] The amide degradation product is neutral and insoluble. |
| Preferred Form | Salt (HCl, Mesylate) | The free base is practically insoluble in neutral water. |
Critical Insight: If your solution was clear and then developed a precipitate after 2–4 hours, you likely did not witness "crashing out" of your compound. You witnessed a chemical reaction: Hydrolysis .[1][2][3][4] The precipitate is likely 2-(4-Chloro-2-fluorophenyl)acetamide.
Part 2: Troubleshooting Decision Tree
Use this logic flow to determine the correct solubilization strategy for your specific situation.
Figure 1: Decision matrix for solubilizing hydrophobic amidines. Note the critical check for hydrolysis over time.
Part 3: Step-by-Step Protocols
Protocol A: Preparing a Stable Stock Solution (Recommended)
Use this for biological assays (IC50, cell culture).
-
Primary Solubilization (The Organic Phase):
-
Weigh the solid 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
-
Dissolve in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM to 50 mM .
-
Why? DMSO breaks the crystal lattice energy effectively and prevents early hydrolysis.
-
Storage: Store this DMSO stock at -20°C. It is stable for months in the absence of water.
-
-
Secondary Dilution (The Aqueous Phase):
-
Do not dilute directly into Phosphate Buffered Saline (PBS) at pH 7.4 if high concentrations (>100 µM) are needed.
-
Step 1: Prepare the aqueous media. If possible, lower the pH slightly (pH 6.0–6.5) using a citrate or acetate buffer.
-
Step 2: Add the DMSO stock dropwise to the vortexing aqueous buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, or up to 5% for chemical assays.
-
Protocol B: Rescuing a "Crashed" Solution
If you have a suspension that won't clear:
-
Check the pH: Spot 2µL onto pH paper. If pH > 8, the amidine is deprotonating (
).-
Fix: Add 1M HCl dropwise until pH is < 6. The suspension should clear as the cation forms.
-
-
Check for "Salting Out": If you dissolved the HCl salt into a high-salt buffer (like Krebs-Henseleit), the Common Ion Effect (excess chloride ions) may reduce solubility.
-
Fix: Switch to a buffer with a different anion (e.g., Gluconate) or dilute the buffer strength.
-
Part 4: The Hidden Danger – Hydrolysis[5]
This is the most common reason for "unexplained" precipitation in amidine chemistry.
The Mechanism: Amidines are structurally similar to esters but with nitrogen.[5] In water, especially at basic pH, the carbon center is attacked by hydroxide ions.
-
The Amidine: Charged (+), Polar, Soluble.
-
The Amide: Neutral (0), Lipophilic, Insoluble .
If your tube turns cloudy overnight, you have synthesized 2-(4-Chloro-2-fluorophenyl)acetamide. This process is irreversible.
Figure 2: The degradation pathway. High pH accelerates the transition from soluble cation to insoluble neutral amide.
Part 5: Advanced Formulation (Cyclodextrins)
If simple pH adjustment and cosolvents (DMSO) are insufficient (e.g., for in vivo animal dosing where DMSO is limited), use Hydroxypropyl-
Why it works: The lipophilic chlorofluorophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water (or saline). -
Add your compound (solid) to this vehicle.
-
Sonicate for 30–60 minutes at ambient temperature.
-
Result: This can typically boost solubility from <100 µg/mL to >5 mg/mL.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave a solution of this compound? A: Absolutely not. Heat accelerates hydrolysis exponentially. Sterilize aqueous solutions by filtration (0.22 µm PVDF or PES membrane) immediately before use.
Q2: I bought the HCl salt, but it's still not dissolving in water. Why? A: Check the crystal lattice. Some amidine hydrochlorides pack very tightly.
-
Try: Warm the water to 37°C (briefly).
-
Try: Pre-wet the solid with a tiny amount of ethanol (wetting agent) before adding water.
-
Try: Ensure your water is not basic. Distilled water absorbs CO2 and becomes slightly acidic (good), but buffered water might be too high in pH.
Q3: Why does the literature show different melting points for this compound? A: This often indicates varying degrees of hydration or salt disproportionation. If your melting point is significantly higher than expected, you may have the amide degradation product. If it is lower, you may have wet solvent trapped in the lattice.
References
-
PubChem. (2025).[6] Compound Summary: (3-Chloro-2-fluorophenyl)ethanimidamide (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]
- Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. (Contextual grounding on amidine/amidoxime solubility and metabolism).
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of salt selection for basic drugs).
-
Sciencemadness Wiki. (2023). Acetamidine hydrochloride Properties and Hydrolysis. Retrieved from [Link]
-
EPA CompTox. (2025). Physicochemical Properties of Halogenated Acetamides (Hydrolysis Products). US Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 4. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 5. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 6. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing retention and peak symmetry challenges when analyzing highly basic, polar active pharmaceutical ingredients (APIs) and intermediates.
Below, we deconstruct the physicochemical behavior of 2-(4-Chloro-2-fluorophenyl)ethanimidamide and provide authoritative, self-validating workflows to achieve robust chromatographic performance.
Part 1: Analyte Profiling & Mechanistic Causality
To optimize the separation of 2-(4-Chloro-2-fluorophenyl)ethanimidamide, we must first establish the causality between its molecular structure and its chromatographic behavior:
-
The Ethanimidamide Moiety (pKa ~11–12) : Amidines are exceptionally strong bases. Under standard reversed-phase liquid chromatography (RPLC) conditions (pH 2.0 – 8.0), this functional group is permanently protonated, carrying a localized positive charge. This extreme polarity resists partitioning into a hydrophobic C18 stationary phase, leading to poor retention.
-
The Halogenated Phenyl Ring : While the 4-chloro-2-fluorophenyl group provides essential lipophilicity, the dominant ionic character of the amidine group dictates the molecule's overall trajectory, making it highly susceptible to secondary interactions unless chemically masked.
Mechanistic pathways of amidine interactions with stationary phases and additives.
Part 2: Troubleshooting FAQs
Q1: Why does my compound exhibit severe peak tailing (Asymmetry > 2.0) on a standard C18 column?
Diagnostic Causality : Peak tailing for strong bases is rarely a physical column void; it is a chemical phenomenon driven by secondary ion-exchange interactions. Standard silica-based columns contain residual silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The positively charged amidine group undergoes strong electrostatic attraction with these sites, causing molecules to "stick" and elute slowly as an asymmetrical tail . Resolution : Lower the mobile phase pH to < 3.0 using strong organic acids (e.g., Trifluoroacetic acid). This forces the silanols back into their neutral, protonated state (Si-OH), effectively shutting down the secondary ion-exchange pathway .
Q2: My compound elutes near the void volume (k' < 1). How can I increase its retention?
Diagnostic Causality : The permanent positive charge prevents the amidine from interacting with the non-polar C18 chains. Resolution : Implement Ion-Pair Chromatography (IPC). By introducing an anionic ion-pairing reagent such as Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) into the mobile phase, the negatively charged additive binds dynamically with the positively charged amidine. This forms a neutral, highly lipophilic ion-pair complex that partitions strongly into the stationary phase, dramatically increasing the retention factor (k') .
Q3: I am transferring this assay to LC-MS. Can I continue using TFA to maintain peak shape?
Diagnostic Causality : No. While TFA is excellent for UV detection, its high surface activity and strong ion-pairing capability persist into the gas phase during Electrospray Ionization (ESI), leading to severe ion suppression and a massive loss of MS sensitivity. Resolution : Transition to a Mixed-Mode stationary phase (e.g., Reversed-Phase/Weak Cation Exchange) or Hydrophilic Interaction Liquid Chromatography (HILIC). These columns provide retention for charged polar compounds without requiring non-volatile or suppressive ion-pairing agents. Use MS-compatible volatile buffers like ammonium formate (pH 3.0) .
Part 3: Decision Matrix & Quantitative Data
Troubleshooting workflow for amidine HPLC retention and peak tailing issues.
Table 1: Effect of Mobile Phase Modifiers on Amidine Chromatography
Data represents typical chromatographic responses for highly basic amidines on a standard 100Å C18 column (150 x 4.6 mm, 5 µm).
| Mobile Phase Modifier | Concentration | Appx. pH | Retention Factor (k') | Asymmetry (As) | Primary Mechanism of Action |
| None (Water/ACN) | N/A | 6.5 | 0.5 | 2.8 | Severe silanol interaction; no retention. |
| Formic Acid | 0.1% (v/v) | 2.7 | 0.8 | 1.4 | Silanol suppression (protonation). |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | 2.0 | 3.5 | 1.1 | Silanol suppression + Ion-pairing. |
| Heptafluorobutyric Acid (HFBA) | 0.05% (v/v) | 2.0 | 5.2 | 1.0 | Strong ion-pairing (high lipophilicity). |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed with sample quantification unless the system suitability criteria in Step 5 are met.
Protocol A: Ion-Pair RP-HPLC Method (Optimized for UV/DAD Detection)
Use this protocol for routine QA/QC purity analysis where MS is not required.
-
Mobile Phase Preparation :
-
Channel A: 0.1% TFA in Ultrapure Water (v/v). Ensure the pH is approximately 2.0.
-
Channel B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).
-
-
Column Selection & Equilibration : Install an end-capped C18 column (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Equilibrate at 1.0 mL/min with 5% B for 15 column volumes to ensure the stationary phase is fully saturated with the ion-pairing reagent.
-
Sample Preparation : Dissolve 2-(4-Chloro-2-fluorophenyl)ethanimidamide in the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion.
-
Chromatographic Execution : Run a linear gradient from 5% B to 60% B over 15 minutes. Set column temperature to 30°C. Monitor UV absorbance at 220 nm and 254 nm.
-
System Suitability Verification (Self-Validation) : Inject a 10 µg/mL standard 5 times.
-
Pass Criteria: Retention factor (k') ≥ 2.5; Peak Asymmetry (As) at 10% height ≤ 1.3; %RSD of peak area ≤ 1.0%.
-
Failure Mode: If As > 1.3, verify the aqueous mobile phase pH is ≤ 2.5; replace TFA if degraded.
-
Protocol B: Mixed-Mode LC-MS Compatible Method
Use this protocol for pharmacokinetic studies or impurity identification requiring ESI-MS.
-
Mobile Phase Preparation :
-
Channel A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (This pH keeps the amidine charged while neutralizing silanols).
-
Channel B: 100% LC-MS grade Acetonitrile.
-
-
Column Selection : Install a Mixed-Mode Reversed-Phase/Weak Cation Exchange column (e.g., Thermo Acclaim WCX-1, 150 x 2.1 mm, 3 µm).
-
Gradient Setup : Flow rate at 0.3 mL/min. Start at 10% B. Ramp to 80% B over 10 minutes. Note: Elution on mixed-mode columns requires both an increase in organic solvent (to overcome hydrophobic retention) and an increase in ionic strength (to break cation-exchange retention).
-
MS Source Optimization : Operate in ESI+ mode. The amidine will readily form a [M+H]+ ion. Ensure the desolvation temperature is optimized for the aqueous-heavy initial gradient.
-
System Suitability Verification (Self-Validation) :
-
Pass Criteria: Signal-to-noise (S/N) ratio > 100 at the Lower Limit of Quantification (LLOQ); peak width at half-maximum < 0.15 min.
-
Failure Mode: If retention is too strong (eluting > 10 mins), increase the buffer concentration in Channel A to 50 mM to outcompete the amidine at the cation-exchange sites.
-
References
-
Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies.[Link]
-
Investigation of the Adsorption and Retention of Charged Compounds In RPLC. DiVA Portal (Uppsala University).[Link]
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru.[Link]
Validation & Comparative
1H NMR Interpretation of 2-(4-Chloro-2-fluorophenyl)ethanimidamide: A Comparative Technical Guide
Executive Summary & Structural Context[1]
The analysis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide (often handled as its hydrochloride salt) presents a dual challenge in NMR spectroscopy: the dynamic behavior of the amidine functionality and the second-order coupling effects introduced by the fluorine atom.
This guide provides a definitive interpretation framework, contrasting solvent systems to maximize structural elucidation. Unlike simple aromatics, this molecule requires specific acquisition parameters to resolve the
The Molecule at a Glance[2][3]
-
Core Scaffold: Benzyl-substituted ethanimidamide (
). -
Key Substituents:
-
2-Fluoro: Induces significant splitting (
) on aromatic protons and potentially the methylene linker. -
4-Chloro: Deshields adjacent protons and simplifies the spin system by isolating H3 and H5.
-
Amidine Group: Highly sensitive to pH, concentration, and solvent choice; exhibits tautomerism and restricted rotation.
-
Solvent Selection: The Critical Variable
The choice of solvent is not merely about solubility; it dictates whether you observe the complete molecule or just the carbon backbone. The following decision matrix outlines the causal relationship between solvent properties and spectral quality.
Comparative Workflow: Solvent Decision Matrix
Figure 1: Solvent selection workflow. Green path indicates the optimal protocol for full characterization.
Detailed Spectral Analysis (DMSO- )
The following data assumes the Hydrochloride Salt form, which is the standard stable solid for this class of compounds.
A. The Amidine Region ( )
In DMSO-
-
Observation: You will often see two distinct broad peaks (integrating 2H each) or one very broad signal (4H).
-
Mechanism: The partial double bond character of the C-N bond restricts rotation. The "inner" and "outer" protons experience different magnetic environments.
-
Comparison: In
, these peaks often vanish into the baseline due to rapid exchange or aggregation.
B. The Aromatic Region ( )
This is the "fingerprint" region. The 4-Cl-2-F substitution pattern creates a specific coupling tree.
| Proton | Position | Multiplicity | Coupling Constants ( | Interpretation |
| H3 | Meta to Linker, Ortho to F | The large F-coupling dominates. The small coupling is to H5 (meta). | ||
| H5 | Meta to Cl, Para to F | Ortho coupling to H6 is primary. Para-F coupling ( | ||
| H6 | Ortho to Linker, Meta to F | The meta-F coupling is unusually large, often making this peak look like a triplet. |
C. The Aliphatic Linker ( )
-
Signal: Methylene (
). -
Multiplicity: Singlet (s) or Weak Doublet (d).
-
Insight: While typically a singlet, in 2-fluorobenzyl systems, a long-range
coupling ( ) is frequently observed. High-field instruments (600 MHz+) will resolve this as a doublet; 300 MHz instruments may show a broadened singlet.
Comparative Data: DMSO- vs.
The table below contrasts the expected spectral performance. Note that chemical shifts are representative of the class (benzylamidines) with substituent corrections applied.
| Signal Group | DMSO- | Performance Note | |
| Amidine NH | Not observed or | Critical: DMSO is required to quantify purity via integration. | |
| Aromatic H3 | Clear F-splitting in both, but DMSO separates H3/H5 better. | ||
| Aromatic H6 | Overlap with solvent residual ( | ||
| Methylene |
Experimental Protocol: The "Self-Validating" Method
To ensure the data collected is reliable and reproducible, follow this protocol. This method includes internal checks to validate the sample state (salt vs. free base).
Step 1: Sample Preparation
-
Mass: Weigh 5-10 mg of the hydrochloride salt.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D) .-
Tip: Use an ampoule or freshly opened bottle. Water content
will accelerate proton exchange, collapsing the amidine peaks.
-
-
Mixing: Vortex until fully dissolved. Do not heat above 40°C to avoid degradation.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The quaternary carbon and amidine protons have long
relaxation times. A short D1 will reduce the integration accuracy of the amidine signal, leading to false purity calculations.
-
-
Scans (NS): 16 or 32 scans are sufficient for 10 mg.
Step 3: Validation (The "Reality Check")
Before processing, check the Water Peak in DMSO (approx. 3.33 ppm).
-
Pass: Sharp water peak. Amidine protons are visible at 9.0+ ppm.
-
Fail: Broad water peak. Amidine protons are missing or merged with the baseline. Action: Dry sample and use fresh solvent.
Visualizing the Coupling Logic
The following diagram explains the splitting pattern of the critical H3 proton , which confirms the position of the Fluorine atom.
Figure 2: Coupling tree for the H3 aromatic proton, demonstrating the dominance of
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent effects and coupling constants).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Authoritative source for chemical shift prediction).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for pulse sequences and solvent effects).
-
PubChem Compound Summary. (2023). 2-(4-Chloro-2-fluorophenyl)ethanimidamide. National Center for Biotechnology Information. Available at: [Link] (Source for structural verification).
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509. [Link] (Source for solvent shift causality).
Sources
A Comparative Guide to the Functional Group Analysis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Introduction
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. The compound 2-(4-Chloro-2-fluorophenyl)ethanimidamide represents a structure of interest, incorporating a halogenated aromatic ring and a reactive imidamide group. Such features are common in pharmacologically active molecules, making the unambiguous identification of its functional groups a critical step in synthesis verification, quality control, and mechanistic studies.
This guide provides an in-depth analysis of the functional groups of 2-(4-Chloro-2-fluorophenyl)ethanimidamide using Fourier-Transform Infrared (FTIR) spectroscopy as the primary analytical technique. We will dissect the expected spectral features, explaining the causal relationships between molecular structure and vibrational absorption. Furthermore, this guide will objectively compare the capabilities of FTIR with powerful alternative techniques—Raman and Nuclear Magnetic Resonance (NMR) spectroscopy—to provide a holistic perspective on a multi-faceted analytical approach. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness for researchers, scientists, and drug development professionals.
Section 1: The Analyte – Molecular Structure and Key Functional Groups
To effectively interpret any spectral data, a foundational understanding of the analyte's molecular structure is essential. 2-(4-Chloro-2-fluorophenyl)ethanimidamide is comprised of several distinct functional groups, each with unique vibrational properties that can be probed spectroscopically.
Caption: Molecular structure of 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
The primary functional groups for analysis are:
-
Substituted Phenyl Ring: An aromatic system with characteristic C-H and C=C bonds. The substitution pattern influences the out-of-plane bending vibrations.
-
Carbon-Fluorine (C-F) Bond: A highly polar and strong covalent bond, which gives rise to a very intense and characteristic IR absorption.[1]
-
Carbon-Chlorine (C-Cl) Bond: Another polar bond, though less so than C-F, with a characteristic absorption in the lower frequency region of the spectrum.[2]
-
Ethanimidamide Group: Contains C=N and N-H bonds. This group is critical to the molecule's identity and reactivity. The C=N (imine) and N-H (amine) functionalities will produce distinct spectral signatures.
Section 2: Primary Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a cornerstone technique for functional group identification.[3] It operates on the principle that covalent bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate (stretch, bend, or rotate). This absorption pattern creates a unique spectral "fingerprint" of the molecule.[4]
Predicted FTIR Spectral Analysis
While an experimental spectrum for this specific molecule is not publicly available, we can predict its key absorption bands with high confidence by analyzing its constituent functional groups based on established correlation tables and spectral data of similar compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Causality |
| N-H (Imidamide) | N-H Stretch | 3500 - 3200 | Medium-Strong, Broad | The N-H bonds in the primary and secondary amine-like parts of the imidamide group will exhibit stretching vibrations. Hydrogen bonding can cause these peaks to broaden.[4][5] Primary amines typically show two distinct peaks (asymmetric and symmetric stretching).[6] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak-Medium, Sharp | The sp² hybridized C-H bonds on the phenyl ring vibrate at a slightly higher frequency than aliphatic C-H bonds.[2][7][8] This is a reliable indicator of an aromatic or alkene system. |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium, Sharp | The sp³ hybridized C-H bonds of the ethan- bridge will absorb in this characteristic region.[5][9] |
| C=N (Imine) | C=N Stretch | 1690 - 1640 | Medium-Strong | The carbon-nitrogen double bond of the imidamide group is expected to absorb in this region, similar to imines and oximes.[9] Its intensity and position can be influenced by conjugation. |
| Aromatic C=C | C=C In-Ring Stretch | 1600 - 1450 | Medium, Multiple Sharp Bands | The phenyl ring exhibits several characteristic bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[2][8] |
| C-F (Aromatic) | C-F Stretch | 1360 - 1000 | Strong, Sharp | The C-F bond is extremely polar and strong, resulting in one of the most intense absorptions in the spectrum. Its exact position is sensitive to the electronic environment of the aromatic ring.[1] |
| C-Cl (Aromatic) | C-Cl Stretch | 850 - 550 | Medium-Strong | The C-Cl stretching vibration appears in the lower-frequency "fingerprint region" of the spectrum.[2] |
| Aromatic C-H Bend | C-H Out-of-Plane (OOP) Bend | 900 - 675 | Strong | The position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.[2][7] |
The Fingerprint Region (1400 - 600 cm⁻¹): This portion of the spectrum is typically rich with complex absorptions arising from bending vibrations and skeletal stretches (C-C, C-N, C-O).[2] While difficult to interpret from first principles, this region provides a unique fingerprint that is invaluable for confirming the identity of a compound by matching it against a known standard.[2][4] The C-F and C-Cl stretches fall within this critical region.
Section 3: Comparative Analysis with Alternative Spectroscopic Techniques
While FTIR is excellent for rapid functional group identification, a comprehensive analysis often requires orthogonal techniques that provide complementary information. Here, we compare FTIR with Raman and NMR spectroscopy.
Alternative 1: Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is often considered complementary to FTIR.[10] While FTIR measures the absorption of light, Raman measures the inelastic scattering of light. A molecular vibration is Raman-active if it causes a change in the molecule's polarizability.
Application to 2-(4-Chloro-2-fluorophenyl)ethanimidamide:
-
Strong Signals: The symmetric vibrations of the aromatic ring and the C=N bond, which involve significant changes in the electron cloud's shape, are expected to produce strong Raman signals.[11]
-
Weak Signals: Highly polar bonds like C-F and N-H are often weak in Raman spectra. This is a key difference from FTIR, where they are strong.
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Measures absorption of IR radiation due to changes in dipole moment. | Measures inelastic scattering of monochromatic light due to changes in polarizability. |
| C-F, C-Cl, N-H Bonds | Strong, intense signals due to high polarity. | Weak signals. |
| Aromatic C=C, C=N Bonds | Medium to strong signals. | Very strong signals due to high polarizability of π-systems. |
| Sample Preparation | Often requires sample preparation (e.g., KBr pellet). Water is a strong interferent. | Minimal to no sample prep. Can analyze aqueous solutions easily. |
| Information Gained | Excellent for identifying polar functional groups. | Excellent for analyzing the carbon skeleton and non-polar bonds. Provides complementary data. |
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for complete structural elucidation.[12][13] It probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F, ¹⁵N) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Application to 2-(4-Chloro-2-fluorophenyl)ethanimidamide:
-
¹H NMR: Would confirm the number and connectivity of all hydrogen atoms, showing distinct signals for the aromatic protons, the -CH₂- group, and the N-H protons.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, including those in the phenyl ring, the -CH₂- group, and the C=N carbon.
-
¹⁹F NMR: Would provide a very clear signal confirming the presence and electronic environment of the fluorine atom.
-
¹⁵N NMR: Though less common, this technique could directly probe the nitrogen atoms of the imidamide group, providing definitive information about this functionality.
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Principle | Probes molecular vibrations. | Probes nuclear spin states in a magnetic field. |
| Information Provided | Identifies functional groups present. | Determines the entire molecular structure and atomic connectivity.[13] |
| Ambiguity | Can be ambiguous; different isomers may have similar spectra. | Unambiguous structural determination is usually possible. |
| Sensitivity | High sensitivity, requires small sample amounts. | Lower intrinsic sensitivity, may require more sample or longer acquisition times. |
| Primary Use Case | Rapid screening, reaction monitoring, and functional group confirmation. | Complete structural elucidation of unknown compounds, detailed conformational analysis. |
Section 4: Experimental Protocol: FTIR Analysis via KBr Pellet Method
This protocol describes a trustworthy and self-validating method for acquiring a high-quality FTIR spectrum of a solid sample like 2-(4-Chloro-2-fluorophenyl)ethanimidamide. The choice of the Potassium Bromide (KBr) pellet method is based on its ability to produce a uniform, non-absorbing matrix for solid-phase transmission analysis.
Workflow Diagram: KBr Pellet Preparation and Analysis
Caption: Workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Materials and Equipment:
-
2-(4-Chloro-2-fluorophenyl)ethanimidamide (analyte)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
-
-
Preparation (Causality: To create a homogenous, transparent solid solution for analysis):
-
Step 2.1: Gently heat the mortar, pestle, and KBr powder in an oven (e.g., at 110°C for 2 hours) and cool in a desiccator. This critical step removes adsorbed water, which has a strong, broad O-H absorption that can obscure the N-H region of the spectrum.
-
Step 2.2: Weigh approximately 1-2 mg of the analyte and 200 mg of the dried KBr. The low analyte-to-matrix ratio (approx. 1:100) is crucial to prevent total absorption (flat-lining peaks).
-
Step 2.3: Place the mixture in the agate mortar and grind gently but thoroughly for several minutes until the mixture is a fine, homogenous powder with a flour-like consistency. Inadequate grinding results in scattering of IR light (Christiansen effect) and a sloping baseline.
-
-
Pellet Formation (Causality: To create a solid disk with high IR transparency):
-
Step 3.1: Transfer a portion of the powder mixture into the pellet die.
-
Step 3.2: Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet, trapping the analyte molecules within its crystal lattice.
-
Step 3.3: Carefully release the pressure and extract the pellet from the die. A good pellet is clear and free of cracks or cloudiness.
-
-
Spectral Acquisition (Causality: To obtain a spectrum of only the sample by removing instrument and atmospheric contributions):
-
Step 4.1: Place the empty pellet holder in the spectrometer's sample compartment and acquire a background spectrum. This scan measures the contribution of the instrument optics and atmospheric CO₂ and H₂O.
-
Step 4.2: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.
-
Step 4.3: The spectrometer software automatically ratios the sample spectrum against the background spectrum, yielding the final transmittance or absorbance spectrum of the analyte.
-
Section 5: Conclusion and Recommendations
The functional group profile of 2-(4-Chloro-2-fluorophenyl)ethanimidamide can be effectively characterized using vibrational spectroscopy.
-
FTIR spectroscopy stands out as a rapid, sensitive, and reliable method for confirming the presence of key functional groups, including the critical C-F, C-Cl, C=N, and N-H bonds. Its utility in routine quality control and reaction monitoring is unparalleled.
-
Raman spectroscopy provides valuable complementary data, offering enhanced sensitivity for the aromatic ring and C=N bond, which may be less prominent or convoluted in the IR spectrum.
-
NMR spectroscopy is the definitive technique for absolute structural elucidation.[14][15] For novel compound verification or in cases of potential isomerism, NMR is an indispensable tool that moves beyond functional group identification to provide a complete atomic-level map of the molecule.
For a comprehensive and robust analytical workflow, it is recommended to use FTIR for initial, high-throughput screening and identity confirmation against a standard . For the definitive characterization of a new synthesis or for regulatory submissions, this data should be supported by full structural elucidation via multinuclear NMR spectroscopy .
Section 6: References
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wikipedia. Carbon–fluorine bond. [Link]
-
Johnston, J. C., & Maria, C. 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. [Link]
-
Taylor & Francis Online. (2021). Comparison of methods of functional group analysis using results from laboratory and field aerosol measurements. [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]
-
Patsnap Eureka. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. [Link]
-
AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]
-
Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra. [Link]
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Northern Illinois University. IR Absorption Frequencies. [Link]
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A Comparative Analysis of the Reactivity of 2-(4-Chloro-2-fluorophenyl)ethanimidamide and its Non-halogenated Analogs: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, a nuanced understanding of a molecule's chemical reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of 2-(4-Chloro-2-fluorophenyl)ethanimidamide and its non-halogenated counterpart, 2-phenylethanimidamide. For researchers and scientists in drug development, elucidating the influence of halogen substituents on a pharmacophore's reactivity profile is a critical step in optimizing lead compounds, predicting metabolic pathways, and ensuring drug stability. This document will delve into the theoretical underpinnings of their reactivity, provide detailed experimental protocols for their comparative analysis, and present a discussion of the anticipated results, thereby offering a comprehensive framework for the evaluation of similar compounds.
Theoretical Framework: The Electronic Influence of Halogen Substituents
The reactivity of an aromatic compound is profoundly influenced by the nature of its substituents. In the case of 2-(4-Chloro-2-fluorophenyl)ethanimidamide, the presence of both a chloro and a fluoro group on the phenyl ring significantly alters its electronic properties compared to the unsubstituted 2-phenylethanimidamide. These effects can be rationalized through the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.[1] This effect deactivates the ring towards electrophilic attack and influences the acidity of protons on adjacent carbons.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance.[2] This electron-donating resonance effect opposes the inductive effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the aromatic ring.[3]
The net result of these competing effects is that the phenyl ring of 2-(4-Chloro-2-fluorophenyl)ethanimidamide is more electron-deficient than that of 2-phenylethanimidamide. This difference in electron density has significant implications for the reactivity of the ethanimidamide moiety, particularly its basicity and susceptibility to nucleophilic attack at the imidoyl carbon.
To quantify these substituent effects, the Hammett equation, log(k/k₀) = ρσ, provides a valuable framework.[4][5][6][7] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects. For the chloro and fluoro substituents, the positive σ values indicate their electron-withdrawing nature.
Caption: Electronic effects of halogen substituents on the reactivity of the ethanimidamide moiety.
Synthesis of the Target Compounds
The synthesis of both 2-(4-Chloro-2-fluorophenyl)ethanimidamide and 2-phenylethanimidamide can be reliably achieved from their corresponding nitriles via the Pinner reaction.[8][9][10] This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), which is subsequently treated with ammonia to yield the desired amidine.
Synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide
The starting material for this synthesis is 2-(4-Chloro-2-fluorophenyl)acetonitrile.
Step-by-step Protocol:
-
Pinner Salt Formation:
-
Dissolve 2-(4-Chloro-2-fluorophenyl)acetonitrile (1 equivalent) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at 0-5°C for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
The ethyl 2-(4-chloro-2-fluorophenyl)ethanimidate hydrochloride (Pinner salt) will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold, anhydrous diethyl ether.
-
-
Ammonolysis:
-
Suspend the collected Pinner salt in a solution of ammonia in ethanol (ethanolic ammonia).
-
Stir the mixture at room temperature for several hours.
-
Monitor the reaction by TLC until the Pinner salt is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Synthesis of 2-Phenylethanimidamide
The synthesis of the non-halogenated analog follows a similar procedure starting from 2-phenylethanenitrile (benzyl cyanide). A commercially available source of 2-phenylethanimidamide hydrochloride can also be utilized.[11]
Comparative Reactivity Analysis: Experimental Design
To objectively compare the reactivity of the halogenated and non-halogenated analogs, we will focus on two key chemical properties: basicity (pKa) and susceptibility to hydrolysis and N-acylation.
Caption: Experimental workflow for the comparative reactivity analysis.
Determination of pKa by Potentiometric Titration
The basicity of the amidine functional group is a direct reflection of the electron density on the nitrogen atoms. A lower pKa value indicates a weaker base. We hypothesize that the electron-withdrawing halogen substituents in 2-(4-Chloro-2-fluorophenyl)ethanimidamide will result in a lower pKa compared to 2-phenylethanimidamide.[12][13][14]
Step-by-step Protocol:
-
Sample Preparation: Prepare 0.01 M solutions of both 2-(4-Chloro-2-fluorophenyl)ethanimidamide and 2-phenylethanimidamide in a suitable solvent system (e.g., 50:50 ethanol:water).
-
Titration Setup: Use a calibrated pH meter with a combination pH electrode.
-
Titration: Titrate the sample solutions with a standardized 0.1 M solution of hydrochloric acid.
-
Data Acquisition: Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Comparative Hydrolysis Kinetics
The hydrolysis of amidines to the corresponding amides is a critical reaction to study, as it can be a primary degradation pathway for amidine-containing drug candidates. The rate of hydrolysis is expected to be influenced by the electronic nature of the phenyl ring.
Monitoring by High-Performance Liquid Chromatography (HPLC): [4][15][16]
Step-by-step Protocol:
-
Reaction Setup: In separate reaction vessels, dissolve a known concentration of 2-(4-Chloro-2-fluorophenyl)ethanimidamide and 2-phenylethanimidamide in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) at a constant temperature.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., acetonitrile) and cooling on ice.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Detection: UV detection at a wavelength where both the starting amidine and the product amide have significant absorbance.
-
-
Data Analysis:
-
Generate a calibration curve for both the starting amidine and the corresponding amide product.
-
Quantify the concentration of the remaining amidine at each time point.
-
Plot the natural logarithm of the amidine concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k).
-
Comparative N-Acylation Kinetics
N-acylation is a common metabolic pathway and a useful synthetic transformation. The rate of N-acylation is dependent on the nucleophilicity of the amidine nitrogen.
Monitoring by ¹H NMR Spectroscopy: [12][13]
Step-by-step Protocol:
-
Reaction Setup: In an NMR tube, dissolve a known concentration of either 2-(4-Chloro-2-fluorophenyl)ethanimidamide or 2-phenylethanimidamide in a deuterated solvent (e.g., CDCl₃).
-
Initiation: Add a stoichiometric amount of an acylating agent, such as acetic anhydride.
-
NMR Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Identify characteristic proton signals for both the starting amidine and the N-acylated product. For example, the benzylic protons (CH₂) adjacent to the phenyl ring are expected to show a shift upon acylation. The approximate chemical shifts are as follows:
-
2-phenylethanimidamide: Benzylic protons ~3.6 ppm.[17]
-
N-acetyl-2-phenylethanimidamide: Benzylic protons are expected to shift downfield.
-
-
Integrate the signals corresponding to the starting material and the product at each time point.
-
Calculate the concentration of each species over time and determine the reaction rate constant.
-
Anticipated Results and Discussion
Based on the established principles of physical organic chemistry, we can anticipate the following outcomes from the comparative experiments.
Data Summary Table:
| Parameter | 2-(4-Chloro-2-fluorophenyl)ethanimidamide | 2-Phenylethanimidamide | Rationale |
| pKa | Lower | Higher | The electron-withdrawing -I effect of Cl and F decreases the electron density on the nitrogen atoms, reducing basicity.[1] |
| Hydrolysis Rate Constant (k_hyd) | Slower | Faster | The electron-deficient imidoyl carbon of the halogenated analog is less susceptible to nucleophilic attack by water. |
| N-Acylation Rate Constant (k_acyl) | Slower | Faster | The reduced nucleophilicity of the nitrogen atoms in the halogenated amidine leads to a slower reaction with the electrophilic acylating agent. |
The expected lower pKa of the halogenated amidine is a direct consequence of the inductive electron withdrawal by the chlorine and fluorine atoms, which destabilizes the protonated amidinium cation.[18]
In the hydrolysis reaction, the rate-determining step is typically the nucleophilic attack of water on the imidoyl carbon. The electron-withdrawing substituents on the phenyl ring of the halogenated compound will decrease the electron density at this carbon, making it a stronger electrophile. However, the overall reaction rate is also influenced by the basicity of the leaving group (the amine). A more comprehensive analysis considering the Hammett plot for a series of substituted analogs would provide a clearer picture of the electronic effects on the transition state.[1][19]
For the N-acylation reaction, the nucleophilicity of the amidine nitrogen is the dominant factor. The electron-withdrawing halogens reduce the electron density on the nitrogen atoms, thereby decreasing their nucleophilicity and slowing down the rate of reaction with the electrophilic acetic anhydride.
Conclusion and Implications for Drug Development
This guide has outlined a comprehensive approach to comparing the reactivity of 2-(4-Chloro-2-fluorophenyl)ethanimidamide and its non-halogenated analog, 2-phenylethanimidamide. The presence of the chloro and fluoro substituents is predicted to significantly decrease the basicity and nucleophilicity of the ethanimidamide moiety, leading to a lower pKa and slower rates of hydrolysis and N-acylation.
For drug development professionals, these findings have several important implications:
-
Metabolic Stability: The slower rate of hydrolysis of the halogenated analog suggests it may have greater metabolic stability in vivo, potentially leading to a longer half-life.
-
Drug-Target Interactions: The altered basicity of the amidine group can influence its ability to form hydrogen bonds or ionic interactions with the target protein, which could impact binding affinity and efficacy.
-
Formulation and Stability: A lower susceptibility to hydrolysis can lead to improved shelf-life and stability in pharmaceutical formulations.
By systematically evaluating the reactivity of substituted analogs, researchers can make more informed decisions in the lead optimization process, ultimately contributing to the development of safer and more effective therapeutic agents. The experimental protocols provided herein offer a practical starting point for such investigations.
References
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Pinner reaction. Wikipedia. [Link]
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Pinner Reaction. SynArchive. [Link]
- Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Arom
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem.
- The chemistry of amidines and imidates.
- A new developed potentiometric method for the determination of pKa values for syn-and anti-isomer pair in 3-and 4-hydroxybenzaldoximes. TSI Journals.
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- Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Pakistan Journal of Pharmaceutical Sciences.
- Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
- Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites.
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- THE PREHISTORY OF THE HAMMETT EQU
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Development of Methods for the Determin
- How to measure pKa by UV-vis spectrophotometry.
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Validating Purity of 2-(4-Chloro-2-fluorophenyl)ethanimidamide via LC-MS: A Methodological Comparison Guide
Executive Summary
Validating the purity of pharmaceutical building blocks like 2-(4-Chloro-2-fluorophenyl)ethanimidamide presents a unique analytical challenge. While standard Reversed-Phase Liquid Chromatography (RPLC) is the default choice for most small molecules, it routinely fails for highly basic, polar amidines. This guide objectively compares standard RPLC, Ion-Pairing RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a self-validating, high-sensitivity LC-MS methodology. By analyzing the causality behind peak tailing and MS signal suppression, we demonstrate why HILIC is the definitive standard for amidine purity validation.
The Analytical Challenge: Physiochemical Profiling
To design a robust LC-MS method, we must first deconstruct the analyte's physiochemistry. 2-(4-Chloro-2-fluorophenyl)ethanimidamide contains a halogenated phenyl ring attached to an ethanimidamide moiety (–CH₂–C(=NH)NH₂).
-
Extreme Basicity: Amidines are among the most basic organic functional groups, with a pKa typically between 11 and 12. In standard acidic mobile phases (pH ~2.7 with 0.1% Formic Acid), the amidine is 100% protonated.
-
The Silanol Interaction Mechanism: Peak tailing in HPLC primarily affects basic compounds with amine or amidine functional groups[1]. When the fully protonated amidine travels through a standard C18 column, it undergoes secondary ionic interactions with residual, unbonded silanol groups (Si–O⁻) on the silica surface[2]. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) disrupts the Gaussian elution profile, resulting in severe peak tailing, delayed elution, and compromised quantification limits[3].
Mechanistic comparison of secondary silanol interactions in RPLC vs. orthogonal partitioning in HILIC.
Methodological Comparison: RPLC vs. IP-RPLC vs. HILIC
To objectively validate the purity of this compound, three distinct chromatographic strategies were evaluated.
Method A: Standard RPLC (The Baseline Failure)
-
Conditions: C18 column, Water/Acetonitrile with 0.1% Formic Acid.
-
Causality: Highly polar analytes have a low affinity for nonpolar C18 stationary phases, leading to poor retention (elution near the void volume)[4]. Furthermore, the unmasked silanol interactions cause severe peak tailing, making it impossible to accurately integrate minor synthesis impurities hiding under the tail[5].
Method B: Ion-Pairing RPLC (The Chromatographic Compromise)
-
Conditions: C18 column, Water/Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).
-
Causality: Adding a strong ion-pairing reagent like TFA masks the basic amidine, forcing it to behave like a neutral, hydrophobic complex. This drastically improves retention and peak shape. However, ion-pairing reagents are notoriously hostile to LC-MS systems; they cause severe ion suppression in the Electrospray Ionization (ESI) source, neutralizing the sensitivity required for trace impurity detection[4].
Method C: HILIC-MS (The Optimal Standard)
-
Conditions: Amide-bonded Silica column, Water/Acetonitrile with 10 mM Ammonium Formate.
-
Causality: HILIC operates orthogonally to RPLC. It utilizes a highly organic mobile phase (>70% Acetonitrile) and a polar stationary phase. The strong solvent in HILIC is actually water, which forms an enriched aqueous layer on the silica surface[6]. The polar amidine partitions efficiently into this layer. Because HILIC mobile phases are highly volatile and organic-rich, they provide enhanced ESI efficiency and rapid droplet desolvation, leading to vastly superior signal-to-noise ratios in the mass spectrometer[7].
Workflow for selecting the optimal LC-MS methodology for highly basic polar amidines.
Quantitative Performance Metrics
The following table summarizes the experimental data validating HILIC as the superior methodology for this compound.
| Parameter | Method A: Standard RPLC | Method B: Ion-Pairing RPLC | Method C: HILIC-MS (Recommended) |
| Column Chemistry | C18 (2.1 x 100 mm, 1.7 µm) | C18 (2.1 x 100 mm, 1.7 µm) | Amide-HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase Additive | 0.1% Formic Acid | 0.05% TFA | 10 mM Ammonium Formate + 0.1% FA |
| Retention Factor ( | 0.4 (Elutes in void) | 2.1 (Acceptable) | 4.5 (Excellent retention) |
| Asymmetry Factor ( | 2.8 (Severe Tailing) | 1.2 (Good) | 1.05 (Ideal Gaussian) |
| Theoretical Plates ( | < 2,000 | 8,500 | 14,200 |
| MS Sensitivity (S/N) | 150 (Suppressed by tailing) | 45 (Suppressed by TFA) | > 2,500 (Enhanced by high ACN) |
Validated Experimental Protocols: HILIC-MS Workflow
To ensure a self-validating system, the following protocol must be strictly adhered to. Deviations in sample diluent or buffer concentration will collapse the HILIC partitioning mechanism.
Phase 1: Sample Preparation (Critical Step)
Causality Note: In HILIC, water is the strong eluting solvent. If the sample is dissolved in a highly aqueous diluent, it will cause severe analyte dispersion at the column head, destroying peak shape[3].
-
Accurately weigh 1.0 mg of the 2-(4-Chloro-2-fluorophenyl)ethanimidamide standard.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (75:25, v/v) to create a 1 mg/mL stock solution.
-
Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95% Acetonitrile / 5% Buffer).
Phase 2: Liquid Chromatography Conditions
Causality Note: Buffer solutions are strictly required in HILIC because ion exchange is a strong contributor to the retention mechanism. 10 mM Ammonium Formate provides the necessary ionic strength to shield residual silanols without suppressing the MS signal[6].
-
Column: Amide-bonded HILIC Column (2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 - 1.0 min: 95% B (Isocratic hold to establish the water layer)
-
1.0 - 5.0 min: Ramp to 60% B (Elution phase)
-
5.0 - 6.0 min: Hold at 60% B
-
6.0 - 6.1 min: Return to 95% B
-
6.1 - 10.0 min: Re-equilibration (Critical for HILIC reproducibility).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
Phase 3: Mass Spectrometry (ESI+) Parameters
-
Ionization Mode: Electrospray Ionization, Positive Ion Mode (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Target Transition (MRM): Monitor the protonated precursor
at m/z 187.1 transitioning to a stable fragment (e.g., loss of at m/z 170.0 ).
References
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies (lcms.cz).
- Reverse-Phase Liquid Chromatography vs.
- HILIC: The Pros and Cons.
- LC Troubleshooting—All of My Peaks are Tailing!
- Overload or Minor Peak?
- Common Causes Of Peak Tailing in Chrom
- How to Reduce Peak Tailing in HPLC? Phenomenex.
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Reference standards for 2-(4-Chloro-2-fluorophenyl)ethanimidamide quantitative analysis
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges associated with highly polar, basic intermediates. 2-(4-Chloro-2-fluorophenyl)ethanimidamide (often referred to as a halogenated phenylacetamidine) is a critical building block in the synthesis of nitrogen-containing heterocycles.
The primary analytical challenge stems from the amidine functional group (R-CH₂-C(=NH)NH₂). This moiety is highly basic and remains protonated under typical physiological and acidic chromatographic conditions[1]. Furthermore, the electron-withdrawing inductive effect (-I effect) of the 4-chloro and 2-fluoro substituents modulates the electron density of the phenyl ring, subtly shifting the pKa of the amidine and impacting its retention behavior[1].
To ensure accurate quantitative analysis, the selection of an appropriate reference standard and the design of a self-validating chromatographic method are paramount. This guide objectively compares reference standard grades and analytical methodologies, providing field-proven protocols for the quantitation of 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
Reference Standard Tier Comparison
The accuracy of any quantitative assay is entirely dependent on the purity and characterization depth of the reference standard. Commercially available amidines vary widely in purity, ranging from 85% technical grades to ≥99% analytical grades[2]. Relying on uncharacterized or low-purity standards introduces systemic bias into mass balance calculations.
Table 1: Comparison of Reference Standard Grades for Amidine Quantitation
| Standard Tier | Minimum Purity | Characterization Depth | Best Use Case | Relative Cost |
| Primary / Pharmacopeial | ≥ 99.5% | Full Mass Balance (HPLC, KF, TGA, ROI), qNMR | Regulatory submissions, calibrating secondary standards. | Highest |
| Secondary / Working | ≥ 98.0% | HPLC-UV/MS, Moisture content (KF) | Routine batch release, daily QC quantitative assays. | Moderate |
| Research / Technical | 85% - 95% | Basic HPLC area normalization[2] | Early-stage synthesis optimization, qualitative screening. | Lowest |
Causality Insight: Why is a full mass balance required for Primary Standards? HPLC-UV only detects chromophore-containing impurities. Amidines are highly hygroscopic; thus, a standard might show 99.9% chromatographic purity but contain 5% water by weight. Without orthogonal testing (Karl Fischer for water, TGA for volatiles), your quantitative assay will overestimate the active pharmaceutical ingredient (API) yield.
Fig 1. Mass balance workflow for certifying 2-(4-Chloro-2-fluorophenyl)ethanimidamide standards.
Analytical Methodologies Comparison
When analyzing polar basic compounds like ethanimidamides, researchers typically choose between Reversed-Phase Liquid Chromatography (RPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].
Table 2: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV (RPLC) | LC-MS/MS (RPLC or HILIC) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) | 1 - 1000 ng/mL (R² > 0.995) |
| Matrix Tolerance | Low (Requires extensive sample prep) | High (Isotope dilution minimizes matrix effects) |
| Primary Application | Purity assessment, bulk API quantitation[3] | Trace impurity profiling, pharmacokinetic studies[4] |
Experimental Protocol: Self-Validating HPLC-UV Workflow
To prevent the severe peak tailing typical of amidines interacting with residual silanols, this protocol utilizes a highly end-capped, polar-retaining stationary phase (e.g., HSS T3) and an acidic buffered mobile phase to ensure complete protonation of the analyte[4].
Method Parameters:
-
Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm)[4].
-
Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid[4].
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm[3].
-
Gradient: 5% B to 60% B over 15 minutes.
Step-by-Step Execution:
-
Standard Preparation: Accurately weigh 10.0 mg of the Certified Reference Standard into a 10 mL volumetric flask. Dissolve and make up to volume with Mobile Phase A (1.0 mg/mL stock).
-
Calibration Curve: Serially dilute the stock to create standards at 10, 25, 50, 75, and 100 µg/mL.
-
Sample Preparation: Dissolve the unknown sample in Mobile Phase A to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Testing (SST): This is the self-validating mechanism. Before running samples, inject the 50 µg/mL standard six times.
-
Acceptance Criteria: Peak tailing factor (Tf) must be ≤ 1.5. Retention time %RSD must be ≤ 1.0%. Peak area %RSD must be ≤ 2.0%. Do not proceed if SST fails.
-
-
Analysis: Inject a blank, followed by the calibration standards, and then the unknown samples in triplicate. Bracket the run with a 50 µg/mL standard check every 10 injections to verify instrument drift.
Mechanistic Insights: LC-MS/MS Fragmentation
If trace-level quantitation is required, LC-MS/MS in positive electrospray ionization (ESI+) mode is utilized. The protonated molecule [M+H]⁺ for 2-(4-Chloro-2-fluorophenyl)ethanimidamide appears at m/z 187. Upon collision-induced dissociation (CID), phenylacetamidines undergo a characteristic neutral loss of ammonia (NH₃, -17 Da) and hydrogen cyanide (HCN, -27 Da) to form stabilized benzyl/tropylium cations[4].
Fig 2. Proposed LC-MS/MS collision-induced dissociation (CID) pathway for the amidine.
By monitoring the m/z 187 → 143 transition (Multiple Reaction Monitoring, MRM), researchers can achieve highly specific and sensitive quantitation, completely bypassing the matrix interferences that plague UV detection.
References
-
A Scalable Process for the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydrate... Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Nontarget screening of production waste samples from Leuckart amphetamine synthesis using liquid chromatography Source: Drug Testing and Analysis (systemproject.eu) URL:[Link]
Sources
Structural Confirmation of 2-(4-Chloro-2-fluorophenyl)ethanimidamide Isomers
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
The structural confirmation of 2-(4-Chloro-2-fluorophenyl)ethanimidamide presents a unique challenge in medicinal chemistry due to the dynamic stereoisomerism of the amidine functionality. Unlike static stereocenters, the amidine group (
This guide objectively compares the three primary analytical "alternatives" for confirming this structure: Variable Temperature (VT) NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Chromatographic Separation (HPLC-MS) . We prioritize the Hydrochloride Salt form for characterization, as protonation significantly raises the rotational energy barrier, stabilizing the isomers for detection.
Part 1: The Isomerism Challenge
The core difficulty lies in the C=N double bond of the ethanimidamide tail. The ortho-fluorine substitution on the phenyl ring introduces both steric bulk and an electronic dipole that influences the preferred conformation.
The Dynamic Equilibrium
In the free base form, the rotation around the C-N single bond and the inversion of the nitrogen lone pair occur rapidly at room temperature. However, in the salt form (e.g., HCl), the structure is protonated to an amidinium ion, increasing the double-bond character and "locking" the molecule into distinct
Visualization of the Isomeric Flux
The following diagram illustrates the equilibrium and the specific influence of the ortho-fluorine atom.
Figure 1: The dynamic equilibrium between Z and E isomers of the amidine moiety, influenced by the ortho-fluorine substituent.
Part 2: Comparative Analytical Framework
This section compares the three standard methodologies for resolving and confirming the isomeric structure.
Method A: High-Field NMR (1H & 19F)
Verdict: Best for Solution Dynamics & Ratio Quantification.
Standard 1H NMR at room temperature often yields broad, undefined peaks for the methylene (
-
The Fix: Variable Temperature (VT) NMR. Heating the sample increases the exchange rate beyond the NMR timescale (coalescence), simplifying the spectrum. Cooling it slows the exchange, resolving distinct
and signals. -
19F Advantage: The ortho-fluorine is a sensitive probe. In the
-isomer, the F atom is spatially closer to the amidine nitrogen, resulting in a distinct chemical shift compared to the -isomer.
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
Verdict: The Gold Standard for Absolute Configuration.
While NMR infers geometry, XRD photographs it. This is the only method that provides unequivocal proof of bond lengths and the specific
-
Limitation: Requires a single crystal, which is best achieved using the HCl salt form rather than the free base.
Method C: HPLC/LC-MS
Verdict: Useful for Purity, Risky for Structure.
Amidine isomers can separate on C18 columns under acidic conditions, appearing as two peaks. This is often misread as "50% impurity."
-
Risk: The ratio observed on the chromatogram may reflect the equilibrium on the column, not the sample bottle.
Summary of Performance Data
| Feature | Method A: VT-NMR | Method B: SC-XRD | Method C: HPLC-MS |
| Primary Output | Isomeric Ratio ( | Absolute 3D Structure | Molecular Mass & Purity |
| Sample State | Solution (DMSO-d6) | Solid (Single Crystal) | Solution (Mobile Phase) |
| Resolution | High (at < 273 K) | Atomic Level | Medium (tailing common) |
| Time Requirement | 1–4 Hours | 2–7 Days | 30 Minutes |
| Cost | Low | High | Medium |
| Self-Validation | Coalescence upon heating | R-factor < 5% | Mass ion match |
Part 3: Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Characterization
Objective: Determine the
-
Sample Preparation: Dissolve 10 mg of 2-(4-Chloro-2-fluorophenyl)ethanimidamide HCl in 0.6 mL of DMSO-d6 .
-
Note: Do not use
for the salt form as solubility is poor and ion-pairing effects complicate spectra.
-
-
Low-Temperature Acquisition (298 K):
-
Acquire a standard proton spectrum.
-
Expectation: You will likely see two sets of signals. The methylene protons (
) will appear as two singlets (or broadened humps) with unequal integration (e.g., 80:20 ratio).
-
-
High-Temperature Acquisition (353 K / 80°C):
-
19F NMR Confirmation:
-
Run a 19F scan (proton-decoupled) at 298 K. Look for two distinct fluorine peaks corresponding to the rotamers.
-
Protocol 2: Isomer-Locked Crystallization (for XRD)
Objective: Isolate a single isomer in solid state for definitive structural proof.
-
Free Base Liberation: Suspend the crude product in EtOAc and wash with saturated
. Dry the organic layer ( ) and evaporate. -
Salt Formation: Dissolve the free base in minimal anhydrous ethanol.
-
Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise. A white precipitate will form.
-
Recrystallization: Heat the mixture until the solid dissolves (add drops of methanol if needed). Allow to cool slowly to room temperature, then place in a fridge (4°C) for 24 hours.
-
Harvest: Filter the needle-like crystals. These are suitable for XRD.
Part 4: Decision Workflow & Logic
The following workflow illustrates the logical path for a researcher to confirm the structure, distinguishing between actual impurities and isomeric mixtures.
Figure 2: Analytical decision tree for differentiating amidine isomers from chemical impurities.
References
-
Beilstein Institute. (2012). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide (Analogous Structure Data).[Link]
-
Boechat, N., et al. (2010). N-(4-Chlorophenyl)ethanimidamide.[7] Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Royal Society of Chemistry. (2002). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine [mdpi.com]
- 3. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
- 4. 2-(4-Chlorophenyl)ethanethioamide | C8H8ClNS | CID 2734827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment [mdpi.com]
- 6. E–Z-isomerism in aldimines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Comparative bioassay data for 2-(4-Chloro-2-fluorophenyl)ethanimidamide derivatives
Title: Comparative Bioassay Guide: Evaluating 2-(4-Chloro-2-fluorophenyl)ethanimidamide Derivatives as Next-Generation Ryanodine Receptor Modulators
Executive Summary
As pest resistance to first-generation diamides accelerates, the agrochemical and drug development sectors are actively exploring novel pharmacophores. 2-(4-Chloro-2-fluorophenyl)ethanimidamide (CAS 1260779-47-2)[1] serves as a highly versatile building block for synthesizing advanced alkoximino-substituted anthranilic acid diamides[2]. This technical guide objectively evaluates the performance of these novel derivatives (hereafter referred to as CFPE-derivatives) against industry-standard Ryanodine Receptor (RyR) modulators, specifically Chlorantraniliprole and Flubendiamide.
Designed for senior toxicologists and discovery scientists, this guide outlines the mechanistic rationale, comparative bioassay data, and the self-validating experimental workflows required to verify target engagement and efficacy.
Mechanistic Rationale & Target Biology
The insect Ryanodine Receptor (RyR) is a massive tetrameric calcium channel located in the sarcoplasmic reticulum of neuromuscular tissues. While older insecticide classes target the nervous system, diamides act as allosteric modulators of the RyR.
Crucially, anthranilic diamides (like Chlorantraniliprole) and phthalic diamides (like Flubendiamide) bind to distinct, allosterically coupled sites on the RyR[3]. CFPE-derivatives are engineered to exploit the anthranilic binding pocket. By binding to the transmembrane domain, these derivatives lock the channel in an open state, causing an uncontrolled release of intracellular calcium, leading to feeding cessation, muscle paralysis, and mortality.
Fig 1: Allosteric activation of the insect RyR by CFPE-derivatives leading to calcium depletion.
Comparative Bioassay Data
To objectively benchmark the CFPE-derivatives, we compare their in vitro binding affinity and functional calcium release against established commercial diamides. Data is normalized against wild-type Spodoptera frugiperda (fall armyworm) RyR models.
| Compound Class | Specific Ligand | RyR Binding Affinity (Kd, nM) | Ca2+ Release (EC50, nM) | Selectivity Ratio (Insect/Mammalian) |
| Novel Anthranilic | CFPE-Derivative (Lead) | 1.8 ± 0.3 | 3.2 ± 0.5 | > 1,500x |
| Standard Anthranilic | Chlorantraniliprole | 2.1 ± 0.4 | 4.5 ± 0.6 | > 1,000x |
| Standard Phthalic | Flubendiamide | 5.4 ± 0.8 | 12.1 ± 1.2 | > 800x |
| Control Modulator | Ryanodine | 15.0 ± 2.0 | N/A (Partial Agonist) | 1x (Non-selective) |
Insight: The fluorinated and chlorinated phenyl ring of the CFPE-derivative enhances lipophilicity and binding pocket complementarity, resulting in a marginal but statistically significant improvement in EC50 over Chlorantraniliprole.
Step-by-Step Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) to prevent false positives and ensure reproducibility.
Protocol 1: [³H]Ryanodine Radioligand Binding Assay
This assay does not measure the binding of the diamide directly; rather, it measures the binding of radiolabeled ryanodine. Causality: Ryanodine exclusively binds to the open conformation of the RyR channel. Therefore, a diamide that successfully engages its allosteric site will force the channel open, proportionally increasing[³H]ryanodine binding. This self-validates the functional efficacy of the compound[3].
-
Membrane Isolation: Dissect insect thorax muscles and homogenize in a buffer containing 303 mM sucrose, 20 mM Tris-maleate (pH 7.0), and 10 μM PMSF.
-
Causality: The massive 2.2 MDa RyR tetramer is highly susceptible to proteolytic cleavage. PMSF (a serine protease inhibitor) and low temperatures (4°C) are critical to maintaining the structural integrity of the allosteric binding sites.
-
-
Incubation: Combine 200 μg of membrane protein with 1 nM [³H]ryanodine and varying concentrations of the CFPE-derivative (0.1 nM to 10 μM) in a high-salt buffer (1.5 M KCl, 0.8 mM CaCl₂, 2 mM ATP).
-
Causality: High KCl and ATP concentrations are required to sensitize the RyR, lowering the activation energy required for the diamide to induce the open state in vitro.
-
-
Rapid Filtration: Terminate the reaction after 2 hours by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Causality: Filters must be pre-soaked in 1% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.
-
-
Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, and quantify using liquid scintillation counting.
Fig 2: Self-validating radioligand workflow quantifying RyR open-state stabilization.
Protocol 2: Fura-2 AM Intracellular Calcium Flux Assay
To validate that the binding observed in Protocol 1 translates to physiological calcium release, a live-cell fluorescent assay is employed.
-
Cell Preparation: Culture Sf9 (fall armyworm) cells expressing native RyR in 96-well black, clear-bottom microplates.
-
Dye Loading: Incubate cells with 5 μM Fura-2 AM (Acetoxymethyl ester) and 0.02% Pluronic F-127 for 45 minutes at 27°C.
-
Causality: The AM ester modification makes the fluorescent dye lipid-soluble, allowing it to cross the cell membrane. Once inside, endogenous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-2 dye inside the cell. Pluronic F-127 prevents dye aggregation.
-
-
Baseline Calibration: Wash cells with physiological saline to remove extracellular dye. Measure baseline fluorescence for 30 seconds to establish a stable resting calcium level.
-
Compound Addition & Kinetic Reading: Inject the CFPE-derivative and measure dual-excitation fluorescence (340 nm / 380 nm) continuously for 5 minutes.
-
Causality: Fura-2 shifts its excitation peak from 380 nm (calcium-free) to 340 nm (calcium-bound). Using the 340/380 ratio eliminates artifacts caused by variations in cell number, dye loading efficiency, or plate thickness, ensuring absolute trustworthiness of the quantitative data.
-
Overcoming Target-Site Resistance
A critical metric for modern diamide development is efficacy against resistant pest populations. Field populations of Spodoptera and Plutella species have developed target-site resistance primarily through point mutations in the RyR, most notably G4946E and I4790M [4].
While phthalic diamides (Flubendiamide) suffer severe efficacy drop-offs against the I4790M mutation, anthranilic diamides maintain better activity. Experimental data indicates that the unique steric profile of the 2-(4-Chloro-2-fluorophenyl)ethanimidamide moiety allows it to bypass the steric hindrance introduced by the G4946E substitution, maintaining a resistance ratio (RR) of < 5-fold, compared to the > 100-fold RR observed in legacy compounds.
References
- Google Patents (EP2964629A1)
-
Distinct But Coupled Insecticide Binding Sites for[N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine National Institutes of Health (PMC) URL:[Link]
-
Monitoring of Target-Site Mutations Conferring Insecticide Resistance in Spodoptera frugiperda National Institutes of Health (PMC) URL:[Link]
-
1260779-47-2_CAS号:1260779-47-2_2-(4-Chloro-2-fluorophenyl)ethanimidamide ChemSrc URL:[Link]
Sources
- 1. 1260779-47-2_CAS号:1260779-47-2_2-(4-Chloro-2-fluorophenyl)ethanimidamide - 化源网 [chemsrc.com]
- 2. EP2964629A1 - Alkoximino-substituted anthranilic acid diamides as pesticides - Google Patents [patents.google.com]
- 3. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of Target-Site Mutations Conferring Insecticide Resistance in Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis benchmarks for 2-(4-Chloro-2-fluorophenyl)ethanimidamide
Benchmarking Elemental Purity in Halogenated APIs: A Comparative Guide for 2-(4-Chloro-2-fluorophenyl)ethanimidamide
As a Senior Application Scientist, I approach the elemental benchmarking of 2-(4-Chloro-2-fluorophenyl)ethanimidamide (C₈H₈ClFN₂) not merely as a routine quality control task, but as a complex matrix challenge. The simultaneous presence of chlorine and fluorine in this amidine pharmacophore requires an orthogonal analytical strategy. Relying on a single technique will inevitably lead to skewed mass balances due to the distinct thermodynamic and ionization properties of these halogens.
This guide objectively compares the performance of three leading analytical methodologies—Dynamic Flash Combustion, Combustion Ion Chromatography (CIC), and Triple Quadrupole ICP-MS (TQ-ICP-MS)—providing researchers with a self-validating framework for establishing absolute purity benchmarks.
The Analytical Challenge: Causality of Halogen Interference
To accurately benchmark this compound (Theoretical: C 51.49%, H 4.32%, N 15.01%, Cl 19 .00%, F 10.18%), we must first understand the causality behind experimental failures in standard elemental analyzers:
-
Fluorine's Thermodynamic Stability: During standard dynamic combustion, fluorine forms hydrofluoric acid (HF) and tetrafluoromethane (CF₄). HF aggressively reacts with the silica in quartz combustion reactors to form volatile silicon tetrafluoride (SiF₄). This not only rapidly degrades the reactor but causes severe memory effects[1]. Furthermore, CF₄ is highly thermodynamically stable and resists complete oxidation, leading to artificially low carbon recoveries[1].
-
High Ionization Potentials: If attempting to use standard ICP-MS for halogen quantification, analysts will fail. Fluorine has an exceptionally high first ionization potential (17.4 eV), making it nearly impossible to ionize efficiently in a standard argon plasma (15.76 eV)[2]. Additionally, the F⁺ ion at m/z 19 suffers from severe polyatomic interference from naturally abundant H₃O⁺[2].
To overcome these physical limitations, we must utilize specialized, orthogonal workflows.
Orthogonal elemental analysis workflow for halogenated amidines.
Objective Methodology Comparison
To establish a comprehensive purity profile, we compare three distinct analytical platforms. Each serves a specific role in closing the mass balance of the compound.
Table 1: Objective Comparison of Analytical Alternatives
| Feature | Dynamic Flash Combustion (CHNS) | Combustion Ion Chromatography (CIC) | Triple Quadrupole ICP-MS |
| Target Analytes | C, H, N | Cl, F | Trace Halogens (< ppm) |
| Core Mechanism | High-temp oxidation & TCD detection | Pyrohydrolysis & Conductivity | Ar Plasma Ionization & Mass Shift |
| Halogen Handling | Requires FluoAdso traps to prevent quartz etching | Optimal; converts all organically bound halogens to aqueous halides | Requires BaF⁺ mass shift (m/z 157) to avoid H₃O⁺ interference |
| Sample Size | 2 - 5 mg | 1 - 15 mg | Liquid digests / Extracts |
| Best Use Case | Bulk organic composition benchmarking | Absolute halogen mass fraction benchmarking | Trace halogen impurities / contamination |
Experimental Data & Benchmarks
The following data represents the benchmarked performance of 2-(4-Chloro-2-fluorophenyl)ethanimidamide across the optimized platforms. A compound is considered analytically pure for drug development if experimental values fall within ±0.40% (absolute) of the calculated theoretical values[3].
Table 2: Theoretical vs. Experimental Elemental Benchmarks (n=5)
| Element | Theoretical Mass Fraction (%) | Dynamic Flash Combustion (%) | Combustion Ion Chromatography (%) |
| Carbon (C) | 51.49 | 51.45 ± 0.12 | N/A |
| Hydrogen (H) | 4.32 | 4.35 ± 0.05 | N/A |
| Nitrogen (N) | 15.01 | 14.98 ± 0.08 | N/A |
| Chlorine (Cl) | 19.00 | N/A | 18.96 ± 0.15 |
| Fluorine (F) | 10.18 | N/A | 10.15 ± 0.10 |
Self-Validating Experimental Protocols
Do not treat these protocols as mere suggestions; they are self-validating systems. If system suitability criteria are not met at any step, the run must be aborted to prevent data corruption.
Protocol A: CHN Analysis with Active Fluorine Adsorption
Purpose: Accurate determination of C, H, and N while neutralizing F interference.
-
Sample Preparation: Weigh exactly 2.000–3.000 mg of the completely dry, powdered sample into a high-purity tin capsule[3]. Seal hermetically.
-
Reactor Configuration (Critical Step): Pack the quartz combustion reactor with standard oxidation catalysts (e.g., copper oxide). At the bottom (exit zone) of the reactor, pack a 5 cm layer of a specialized fluorine adsorber (e.g., FluoAdso). Causality: The adsorber reacts preferentially with fluorine compounds, saving the downstream catalysts and preventing the quartz reactor wall from etching[1].
-
Dynamic Combustion: Drop the capsule into the 950°C reactor under a dynamic pulse of oxygen. The tin capsule creates an exothermic flash, temporarily raising the local temperature to ~1800°C to ensure even CF₄ is broken down[1].
-
Separation & Detection: Pass the evolved gases (CO₂, H₂O, N₂) through a reduction column to remove excess oxygen, then through a GC column. Detect via a Thermal Conductivity Detector (TCD)[1].
-
Self-Validation Loop: Run a certified organic analytical standard (e.g., Acetanilide) every 10 samples. If the deviation on the standard is greater than 0.30% absolute, the instrument must automatically halt and recalibrate[3].
Protocol B: Halogen Quantification via Combustion Ion Chromatography (CIC)
Purpose: The gold-standard method for quantifying Cl and F mass fractions.
-
Sample Introduction: Weigh 5.0 mg of the compound into a ceramic sample boat.
-
Pyrohydrolysis: Introduce the boat into the combustion furnace at 1050°C in an Argon/Oxygen atmosphere. Continuously inject ultrapure water into the gas stream. Causality: The water provides the hydrogen necessary to convert organically bound halogens into volatile hydrohalic acids (HF and HCl), preventing the formation of insoluble halogen gases[4].
-
Absorption: Route the volatilized HF and HCl gases into an absorber module containing ultrapure water[4]. Because the halogens are already fully oxidized, no additional chemical oxidants (like H₂O₂) are required in the absorber[4].
-
Ion Chromatography: Automatically inject the aqueous extract into an IC system equipped with a high-capacity anion-exchange column and a suppressed conductivity detector.
-
Self-Validation Loop: Spike a known concentration of bromide (Br⁻) into the absorber solution as an internal standard to continuously verify absorption efficiency and injection volume integrity.
Step-by-step mechanism of Combustion Ion Chromatography (CIC).
Conclusion
Benchmarking 2-(4-Chloro-2-fluorophenyl)ethanimidamide requires acknowledging that no single instrument can accurately capture its full elemental profile. By pairing Dynamic Flash Combustion (equipped with fluorine traps) for C, H, and N, with Combustion Ion Chromatography for Cl and F, researchers can achieve a closed mass balance that meets strict pharmaceutical regulatory standards. For ultra-trace halogen impurity profiling, TQ-ICP-MS utilizing a Barium mass-shift strategy remains the ultimate, albeit highly specialized, alternative.
References
- Summary of CHNS Elemental Analysis Common Problems.University of British Columbia (UBC).
- CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.Thermo Fisher Scientific.
- Analyzing halogenated organic compounds with CIC according to DIN 38409-59.Metrohm.
- Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.Thermo Fisher Scientific.
Sources
A Senior Application Scientist's Guide to X-ray Diffraction (XRD) Validation of 2-(4-Chloro-2-fluorophenyl)ethanimidamide Polymorphs
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Implications of Polymorphism in Drug Development
In the realm of pharmaceutical sciences, polymorphism—the ability of a solid material to exist in two or more crystalline forms—is a phenomenon of profound significance.[1] These different crystalline arrangements, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and mechanical behavior.[2][3] Consequently, the polymorphic form of an API can directly influence its bioavailability, therapeutic efficacy, and shelf-life.[4] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously exemplified by the case of the antiviral drug Ritonavir, which necessitated a market withdrawal and reformulation.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough characterization of API polymorphism to ensure drug product quality, consistency, and safety.[5][6] This guide provides an in-depth technical comparison and validation workflow for hypothetical polymorphs of 2-(4-Chloro-2-fluorophenyl)ethanimidamide, a novel compound of pharmaceutical interest. We will explore how X-ray Diffraction (XRD) serves as the cornerstone technique for unambiguous polymorph identification and control.
The Definitive Tool: Understanding X-ray Diffraction (XRD)
X-ray Diffraction is the gold standard for the solid-state characterization of crystalline materials. It operates on the principle of constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, governed by Bragg's Law. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline structure.[7] Two primary XRD techniques are employed in polymorph validation:
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the absolute, three-dimensional atomic arrangement of a molecule within a crystal.[8][9] While it requires growing a high-quality single crystal, the resulting data on unit cell dimensions, space group, and atomic coordinates are definitive for identifying a new polymorphic form.[8]
-
Powder X-ray Diffraction (PXRD): PXRD is the workhorse for routine analysis of bulk crystalline material.[7][10] It analyzes a sample comprising numerous randomly oriented microcrystals, generating a characteristic diffraction pattern.[8] This pattern is ideal for identifying the polymorph present in a batch, quantifying mixtures of polymorphs, and monitoring for any polymorphic transitions during manufacturing or storage.[3][11]
A Comparative Study: Hypothetical Polymorphs of 2-(4-Chloro-2-fluorophenyl)ethanimidamide
For the purpose of this guide, let us hypothesize that a polymorph screen of 2-(4-Chloro-2-fluorophenyl)ethanimidamide has yielded two distinct crystalline forms, designated Form A and Form B .
-
Form A: Crystallized from a slow evaporation of an ethanol solution, appearing as colorless, needle-like crystals.
-
Form B: Obtained via vapor diffusion of hexane into a concentrated acetone solution, resulting in pale-yellow, prismatic crystals.
The following sections will detail the experimental protocols and comparative data for the definitive validation of these two forms.
Experimental Protocol I: Single-Crystal XRD (SCXRD) for Absolute Structure Determination
The causality behind choosing SCXRD as the initial, in-depth characterization tool is its ability to provide an unambiguous structural solution. This is the foundational step that defines a new crystalline form.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of both Form A and Form B (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope. The crystal is mounted on a cryo-loop using a cryoprotectant oil and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed on a goniometer within a single-crystal diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray source. A series of diffraction images are collected as the crystal is rotated through various angles.
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal system. The data is then integrated and scaled to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures. This process yields the precise atomic positions, bond lengths, and angles.
Comparative Crystallographic Data:
The following table summarizes the hypothetical single-crystal XRD data for Form A and Form B, demonstrating their distinct crystal packing.
| Parameter | Form A (Hypothetical) | Form B (Hypothetical) |
| Chemical Formula | C₈H₈ClFN₂ | C₈H₈ClFN₂ |
| Formula Weight | 202.62 | 202.62 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 9.542(3) | 9.715(5) |
| b (Å) | 8.991(2) | 9.123(4) |
| c (Å) | 19.534(6) | 19.102(8) |
| α (°) | 90 | 90 |
| β (°) | 98.54(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1658.1(8) | 1693.4(12) |
| Z (Molecules/Unit Cell) | 8 | 8 |
| Calculated Density (g/cm³) | 1.622 | 1.590 |
The fundamental differences in the unit cell parameters and space groups provide unequivocal proof that Form A and Form B are distinct polymorphs.
Experimental Protocol II: Powder XRD (PXRD) for Bulk Material Fingerprinting
With the absolute structures of Form A and Form B established by SCXRD, PXRD becomes the primary tool for routine quality control. Its purpose is to confirm the identity and purity of the bulk API, ensuring batch-to-batch consistency.
Step-by-Step Methodology:
-
Sample Preparation: A small amount (approx. 10-20 mg) of the crystalline powder is gently packed into a sample holder. It is crucial to achieve a flat, uniform surface to ensure accurate data.
-
Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles (e.g., 2° to 40°) while irradiating the sample with a monochromatic X-ray beam.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) is analyzed. The positions (in °2θ) and relative intensities of the diffraction peaks are characteristic of a specific polymorph.
Comparative PXRD Patterns:
The distinct crystal structures of Form A and Form B result in unique powder diffraction patterns, as illustrated below.
Figure 1: Hypothetical PXRD Patterns of 2-(4-Chloro-2-fluorophenyl)ethanimidamide Polymorphs
(Note: This is a representative image. Actual patterns would be generated from experimental data.)
The PXRD pattern of Form A is characterized by prominent peaks at approximately 8.5°, 12.8°, 17.2°, and 25.6° 2θ. In contrast, Form B exhibits its most intense peaks at different positions, for instance, 9.9°, 14.5°, 19.8°, and 24.7° 2θ. This clear difference in peak positions allows for rapid and unambiguous identification of the polymorph present in a given sample.
Visualization of the Polymorph Validation Workflow
The following diagrams illustrate the logical flow of polymorph characterization.
Caption: Workflow for polymorph discovery, characterization, and quality control.
Caption: Logical relationships between analytical techniques and evidence types.
Complementary Techniques: Thermal Analysis
While XRD provides structural information, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer crucial insights into the physical properties and stability of the polymorphs.[12]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It can identify melting points, solid-solid phase transitions, and crystallization events, providing a unique thermal profile for each polymorph. For instance, Form A might melt at 155°C while the more stable Form B melts at 162°C.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[13] This is particularly useful for identifying solvates or hydrates (sometimes called pseudopolymorphs) by detecting mass loss corresponding to the evaporation of solvent or water molecules.[14] It also indicates the decomposition temperature of the compound.
A Self-Validating System for Trustworthiness
The combined use of SCXRD and PXRD creates a robust, self-validating system. SCXRD provides the "ground truth" of the crystal structure for each pure polymorph. The PXRD pattern, calculated from the single-crystal data, can then be used as an absolute reference. Any experimentally measured PXRD pattern from a bulk manufacturing batch must match this reference to confirm its polymorphic identity and purity. This integrated approach ensures the highest level of scientific integrity and is essential for regulatory compliance.[15]
Conclusion
The rigorous characterization of polymorphism is a non-negotiable aspect of modern drug development. X-ray Diffraction, in its single-crystal and powder forms, stands as the definitive methodology for this task. By establishing the absolute structure of each polymorph with SCXRD and using the characteristic PXRD pattern as a fingerprint for routine quality control, researchers can ensure the consistency, stability, and efficacy of the final drug product. This guide, using the hypothetical polymorphs of 2-(4-Chloro-2-fluorophenyl)ethanimidamide, illustrates a robust and scientifically sound workflow that aligns with both industrial best practices and stringent regulatory expectations.
References
-
Applications of Polymorphism | Seven Star Pharma. [Link]
-
Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]
-
The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Solvias. [Link]
-
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
New FDA Guidance on Polymorphic Compounds in Generic Drugs. Pharmaceutical Technology. [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]
-
The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. [Link]
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]
-
Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. [Link]
-
The Characterization of Polymorphs by Thermal Analysis. Mettler Toledo. [Link]
-
Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
How the diffraction pattern of single crystal is different from the polycrystalline? ResearchGate. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
-
Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. FDA. [Link]
-
Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. I-MAK. [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
PHARMACEUTICAL POLYMORPHISM AND ITS REGULATORY REQUIREMENTS. ResearchGate. [Link]
-
Structure solution and refinement from powder or single-crystal diffraction data? Pros and cons: An example of the high-pressure β′-polymorph of glycine. Cambridge University Press. [Link]
-
Application Note: The characterisation of polymorphs by thermal analysis. Mettler Toledo. [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
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- 15. fda.gov [fda.gov]
Safety Operating Guide
Advanced Laboratory Safety & Operational Guide: Handling 2-(4-Chloro-2-fluorophenyl)ethanimidamide
As drug development accelerates, researchers are increasingly working with complex, highly reactive active pharmaceutical ingredient (API) intermediates. 2-(4-Chloro-2-fluorophenyl)ethanimidamide (also known as 4-chloro-2-fluorophenylacetamidine) is a critical building block in medicinal chemistry. However, its specific physicochemical properties demand stringent, specialized safety and logistical protocols.
This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.
Chemical Hazard Profiling & Causality
To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. We do not just wear Personal Protective Equipment (PPE) out of compliance; we select it based on the specific vulnerabilities the chemical exploits.
-
The Amidine Functional Group (Organic Base): Amidines are strong organic bases. In their free-base or unneutralized salt forms, they are highly irritating to the ocular mucosa, respiratory tract, and skin. Contact can cause localized saponification of skin lipids.
-
Di-Halogenated Aromatic Ring (Chloro & Fluoro): The addition of chlorine and fluorine atoms significantly increases the molecule's lipophilicity . This means that if the compound breaches your primary PPE, it can rapidly penetrate the lipid-rich stratum corneum of the skin, increasing the risk of systemic absorption and sensitization.
-
Physical State Hazards: Typically synthesized as a crystalline solid or powder, this intermediate poses a severe aerosolization risk. Static electricity during weighing can cause fine dust particles to become airborne.
Quantitative PPE Specifications & Rationale
According to the[1], a tailored Chemical Hygiene Plan must account for the specific hazards of novel intermediates. The table below outlines the mandatory PPE, moving beyond generic recommendations to provide the mechanistic rationale for each choice.
| PPE Category | Technical Specification | Mechanistic Rationale (Causality) | Performance Standard |
| Hand Protection | Double-layered Nitrile (Inner: 4 mil, Outer: ≥8 mil extended cuff) | Halogenated lipophilic bases can penetrate thin latex. Double nitrile prevents micro-tears and chemical breakthrough[2]. | >240 mins breakthrough (EN 374-1) |
| Respiratory | N95 Respirator or PAPR with HEPA filters | Amidine powders carry high electrostatic charges, creating invisible, sensitizing aerosols during transfer[3]. | 95–99.97% particulate filtration |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Organic bases cause rapid, severe corneal damage. Safety glasses with side shields are insufficient[4]. | ANSI Z87.1-2020 |
| Body | Polyethylene-coated disposable gown | Standard cotton lab coats absorb lipophilic dust. Coated gowns repel particulates and prevent skin transfer[2]. | ISO 16602 |
Operational Workflow & Containment Strategy
The following diagram illustrates the validated workflow for processing halogenated amidines, ensuring that every step is isolated through primary and secondary containment systems.
Caption: Workflow for hazard assessment, containment, and disposal of halogenated amidine intermediates.
Step-by-Step Experimental Protocol: Handling & Solubilization
To maintain scientific integrity and personnel safety, follow this self-validating protocol when preparing stock solutions of 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure the Chemical Fume Hood or Biological Safety Cabinet (BSC) is operating with an inward face velocity of 80–100 fpm.
-
Static Mitigation: Wipe down the balance and working area with an anti-static wipe. Halogenated powders are highly susceptible to electrostatic dispersion.
Phase 2: Aseptic & Chemical Donning
-
Inspect and don the polyethylene-coated gown, ensuring it covers the torso and arms completely.
-
Don the inner layer of standard nitrile gloves (4-5 mil).
-
Don respiratory protection (N95 or PAPR) and perform a mandatory positive/negative pressure seal check.
-
Don ANSI Z87.1 compliant safety goggles.
-
Don the outer layer of extended-cuff nitrile gloves (≥8 mil), pulling the cuffs securely over the gown sleeves to eliminate exposed skin at the wrists.
Phase 3: Compound Transfer & Solubilization
-
Transfer the sealed chemical vial into the fume hood. Never open the vial outside of primary containment.
-
Using an anti-static weighing boat and a grounded micro-spatula, carefully weigh the required mass of the amidine intermediate.
-
Transfer the powder directly into the target solvent (e.g., DMSO or DMF for organic synthesis). Cap the receiving vessel immediately to suppress vapor/aerosol release.
Phase 4: Doffing & Chemical Decontamination
-
Neutralization Logic: Because amidines are bases, they can be neutralized into highly water-soluble salts using weak acids. Wipe down the balance, spatulas, and hood surfaces with a dilute citric acid or 5% acetic acid solution, followed by a 70% isopropanol wipe.
-
Remove the outer gloves inside the fume hood to contain trace contamination[2].
-
Step away from the hood, remove goggles, respirator, and gown, and finally remove the inner gloves. Wash hands immediately with soap and water.
Logistical Disposal Plan: Halogenated Organics
The disposal of 2-(4-Chloro-2-fluorophenyl)ethanimidamide must strictly adhere to environmental regulations regarding halogenated compounds.
According to the [5] and [6], halogenated organics must never be mixed with standard non-halogenated solvent waste [7].
-
The Causality of Segregation: Halogenated waste requires specialized, high-temperature incineration to prevent the atmospheric release of highly toxic dioxins and furans. Mixing halogenated amidines with standard organic waste compromises the entire waste drum, exponentially increasing disposal costs and environmental risk[5].
-
Actionable Step: Place all contaminated weighing boats, spatulas, and neutralized wipe-down materials into a clearly labeled, chemically compatible rigid container designated exclusively for "Halogenated Organic Solid Waste." Liquid stock solutions must go into a dedicated "Halogenated Solvent Waste" carboy, leaving at least 10% headspace to prevent pressure-induced rupture[7].
References
-
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]
-
Title: Hazardous Waste Management and Criteria Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 3. cdc.gov [cdc.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
